Product packaging for Formyltetrathiafulvalene(Cat. No.:CAS No. 68128-94-9)

Formyltetrathiafulvalene

Cat. No.: B1362591
CAS No.: 68128-94-9
M. Wt: 232.4 g/mol
InChI Key: NDJHQJARYXJFDI-UHFFFAOYSA-N
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Description

Overview of Tetrathiafulvalene (B1198394) (TTF) as an Electron Donor Framework

The TTF molecule is a sulfur-rich organic compound recognized for its potent π-electron donor characteristics. taylorandfrancis.comrsc.org This property is central to its widespread use as a building block in the development of organic conducting materials. chimia.chaip.org

Inherent Electron-Donating Character and Reversible Redox Behavior of Tetrathiafulvalene Systems

The defining feature of tetrathiafulvalene is its ability to undergo two sequential, single-electron oxidations in a reversible manner. nih.govresearchgate.net This process generates a stable radical cation (TTF•+) and subsequently a stable dication (TTF2+). researchgate.netchimia.ch The stability of these oxidized states is attributed to the aromatic character of the resulting 1,3-dithiolium rings, each containing 6π-electrons. taylorandfrancis.comchimia.chwikipedia.org This electrochemical behavior occurs at relatively low and accessible oxidation potentials, making TTF an ideal component for redox-switchable systems. nih.govresearchgate.net

The redox potentials can be finely tuned by adding different substituents to the TTF core. researchgate.net For instance, the introduction of electron-withdrawing groups can increase the oxidation potentials. dcu.ie This tunability is a key aspect of its utility in molecular engineering.

Table 1: Electrochemical Properties of Tetrathiafulvalene (TTF)

PropertyValue (vs. Ag/AgCl in CH₃CN)Reference
First Oxidation Potential (E¹ox)+0.37 V nih.gov
Second Oxidation Potential (E²ox)+0.74 V nih.gov

Foundational Role of Tetrathiafulvalene in Molecular Electronics and Advanced Materials Science

The discovery in the 1970s that a charge-transfer salt composed of TTF and the electron acceptor tetracyanoquinodimethane (TCNQ) behaved as an "organic metal" launched the field of molecular electronics. tandfonline.comwikipedia.org The ability of oxidized TTF derivatives to form highly ordered, segregated stacks in the solid state is responsible for their distinctive electrical properties, including high and anisotropic conductivity. chimia.chwikipedia.org

Since this initial discovery, TTF and its derivatives have been integral to the creation of a vast number of organic conductors and superconductors. chimia.chaip.org They have been incorporated into a wide array of systems, including donor-acceptor dyads for modulating intramolecular charge transfer, redox-switchable molecular devices, and sensors. researchgate.nettandfonline.comrsc.org The capacity to control the electronic properties of materials at a molecular level has cemented TTF's role as a cornerstone of advanced materials science. aip.orgunh.edu

Strategic Importance of Formyltetrathiafulvalene as a Versatile Functionalized Building Block

While the parent TTF molecule is foundational, its functionalization is key to creating materials with specific, tailored properties. This compound ([2,2'-Bi(1,3-dithiolylidene)]-4-carboxaldehyde) is a particularly valuable derivative due to the reactivity of its aldehyde (formyl) group. thieme-connect.comtcichemicals.com

The Formyl Group as a Critical Handle for Extensive Chemical Derivatization

The term "chemical derivatization" refers to the transformation of a compound into a derivative, often to enhance its properties for a specific application. jfda-online.comnih.gov The formyl group (–CHO) is a reactive functional group that serves as an excellent starting point for numerous organic reactions. wikipedia.orgresearchgate.net This allows chemists to easily attach other molecular units to the TTF core, making this compound a highly versatile building block. thieme-connect.comresearchgate.net

Key reactions utilizing the formyl group of this compound include:

Knoevenagel Condensation: This reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group to the aldehyde, followed by dehydration. wikipedia.orgsigmaaldrich.com It is a widely used method for forming new carbon-carbon double bonds and has been applied to this compound to synthesize a variety of extended π-systems. sci-hub.seorganic-chemistry.org

Wittig Reaction: This reaction allows for the synthesis of alkenes by reacting the aldehyde with a phosphorus ylide. This has been a crucial method for linking the TTF unit to other functional groups, including those with specific photophysical or electronic properties. researchgate.net

Schiff Base Condensation: The reaction of this compound with primary amines yields imines (Schiff bases). This has been used to create redox-active ligands capable of coordinating with metal ions, thereby combining the electronic properties of TTF with the magnetic or catalytic properties of metals. researchgate.net

These and other reactions make this compound an essential intermediate for accessing a wide range of more complex TTF derivatives that would be difficult to synthesize directly. thieme-connect.comcapes.gov.br

Contribution to the Molecular Engineering of Novel Functional Materials

Molecular engineering is the design and synthesis of molecules with specific, desired functions, forming the basis for advanced functional materials. epfl.chstfc.ac.ukuchicago.edu this compound is a prime example of a versatile building block used in this bottom-up approach. nih.gov

By using the derivatization chemistry described above, this compound has been used to construct a variety of sophisticated functional materials:

Redox-Active Ligands and Sensors: By converting the formyl group into a chelating unit (e.g., via Schiff base formation), ligands have been created that can bind to metal ions. The redox state of the TTF unit can then influence the properties of the metal center, and vice versa, leading to materials that can act as electrochemical sensors. researchgate.netfrontiersin.org

Donor-Acceptor Systems: The formyl group provides a convenient anchor point to link the electron-donating TTF core to various electron-accepting molecules. rsc.org These donor-acceptor systems are critical for studying photoinduced electron transfer and for applications in photovoltaics and nonlinear optics. tandfonline.com

Supramolecular Assemblies: The ability to build larger structures from this compound allows for its incorporation into complex supramolecular systems, including those that interact with carbon nanotubes and graphene, paving the way for new hybrid nanomaterials with enhanced electronic properties. researchgate.net

The strategic use of this compound enables chemists to integrate the unique electronic characteristics of TTF into a vast array of molecular architectures, leading to the development of new materials for molecular electronics, spintronics, and sensing applications. chimia.chaip.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4OS4 B1362591 Formyltetrathiafulvalene CAS No. 68128-94-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-dithiol-2-ylidene)-1,3-dithiole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4OS4/c8-3-5-4-11-7(12-5)6-9-1-2-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJHQJARYXJFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C2SC=C(S2)C=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4OS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30321053
Record name Formyltetrathiafulvalene
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Molecular Weight

232.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68128-94-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Formyltetrathiafulvalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Formyltetrathiafulvalene and Its Derivatives

Direct Synthetic Approaches to Formyltetrathiafulvalene

The direct introduction of a formyl group onto the tetrathiafulvalene (B1198394) core is a key strategy for obtaining the target compound. Several methodologies have been developed to achieve this transformation efficiently.

Development of Convenient One-Step Synthesis Protocols

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comcambridge.org Given that tetrathiafulvalene (TTF) is an electron-rich system, this reaction provides a direct, one-step route to Formyl-TTF. The process involves the in-situ formation of the Vilsmeier reagent, a chloromethyleniminium salt, from a formamide derivative like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃). jk-sci.com

The electrophilic Vilsmeier reagent then attacks the TTF core, leading to the formation of an iminium salt intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final aldehyde product, this compound. This method is advantageous due to its operational simplicity and the use of readily available and economical reagents. ijpcbs.com

Table 1: Vilsmeier-Haack Formylation of Tetrathiafulvalene

Reactant Reagents Intermediate Product
Tetrathiafulvalene (TTF) 1. N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)2. Water (H₂O) Iminium salt This compound

A simplified representation of the Vilsmeier-Haack reaction for the synthesis of this compound.

Preparation from Monolithio-Tetrathiafulvalene Precursors

An alternative and highly effective strategy for the synthesis of Formyl-TTF involves the use of an organometallic intermediate, specifically monolithio-tetrathiafulvalene. This method offers excellent control over the position of functionalization. The process begins with the deprotonation of the parent TTF molecule using a strong organolithium base, such as n-butyllithium (n-BuLi), in an inert solvent like tetrahydrofuran (THF) under anhydrous conditions. This step generates the highly reactive monolithio-TTF nucleophile.

The reaction is then quenched by the addition of a suitable formylating agent. N,N-Dimethylformamide (DMF) is commonly employed for this purpose. The nucleophilic monolithio-TTF attacks the electrophilic carbonyl carbon of DMF, forming a lithium alkoxide intermediate. Subsequent acidic or aqueous workup protonates the intermediate, which then eliminates dimethylamine to afford the desired this compound.

Improved Synthesis Methodologies for Enhanced Reaction Yields and Purity

Optimizing the synthesis of Formyl-TTF is crucial for its application as a building block. Research efforts have focused on improving reaction yields and the purity of the final product, often aiming to minimize the need for extensive chromatographic purification. rsc.org Key strategies for improvement include the careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents.

For instance, in the monolithiation route, precise control of the amount of n-BuLi is essential to prevent the formation of dilithio-TTF, which would lead to undesired byproducts. Similarly, in the Vilsmeier-Haack reaction, optimizing the ratio of DMF to POCl₃ and controlling the reaction temperature can significantly enhance the yield and selectivity of the formylation process. Post-reaction workup procedures are also critical; techniques such as recrystallization are often employed to isolate Formyl-TTF in high purity, avoiding the material losses associated with column chromatography. rsc.org The development of robust, large-scale syntheses remains an area of interest, enabling broader access to this important derivative. rsc.org

Advanced Functionalization and Derivatization Strategies Utilizing this compound as a Precursor

The aldehyde group of Formyl-TTF is a gateway to a vast array of more complex TTF-based structures. Its reactivity allows for carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of sophisticated molecular and supramolecular systems.

Synthesis of Tetrathiafulvalene Vinylogs

Tetrathiafulvalene vinylogs, which feature a vinylene (-CH=CH-) spacer between the TTF core and another functional group, are of significant interest for their extended π-conjugation and unique electronic properties. rsc.org Formyl-TTF is an ideal precursor for these molecules via the Wittig reaction and related olefination methods. organic-chemistry.orgmasterorganicchemistry.com

In a typical Wittig reaction, Formyl-TTF is treated with a phosphorus ylide (a Wittig reagent), which is generated by deprotonating a phosphonium salt with a strong base. wikipedia.orglumenlearning.com The ylide acts as a nucleophile, attacking the aldehyde carbon of Formyl-TTF to form a four-membered oxaphosphetane intermediate. This intermediate rapidly collapses to form the desired alkene (the TTF vinylog) and a highly stable triphenylphosphine oxide byproduct, which drives the reaction to completion. organic-chemistry.org By choosing a phosphonium salt with the desired R group, a wide variety of TTF vinylogs can be synthesized. rsc.org

Table 2: Synthesis of TTF Vinylogs via Wittig Reaction

Precursor Reactant Reaction Type Product Class
This compound Phosphonium Ylide (R-CH=PPh₃) Wittig Olefination Tetrathiafulvalene Vinylog (TTF-CH=CH-R)

General scheme for the synthesis of Tetrathiafulvalene Vinylogs from this compound.

Schiff Base Condensation Reactions for Imine Formation (e.g., with Aminophenanthroline, Aminopyridine)

Schiff base condensation is a robust and efficient reaction for forming imine (-C=N-) linkages. The electrophilic aldehyde group of Formyl-TTF readily reacts with primary amines under mild conditions, often with acid catalysis, to form TTF-functionalized Schiff bases. This strategy is widely used to couple the redox-active TTF unit to other functional molecules, such as ligands for metal coordination or components of molecular sensors.

For example, the condensation of Formyl-TTF with amino-substituted aromatic heterocycles like aminophenanthroline or aminopyridine yields sophisticated ligands. The reaction with 5-amino-1,10-phenanthroline produces a TTF-phenanthroline dyad, where the TTF unit can act as an electronic donor and the phenanthroline unit can coordinate to metal ions. mdpi.com Similarly, reacting Formyl-TTF with 2-aminopyridine results in a TTF-pyridylimine, a valuable building block in coordination chemistry and materials science. ijarsct.co.innih.gov These reactions typically proceed with high yields and result in products where the electronic properties of the TTF core can be modulated by the appended group.

Table 3: Schiff Base Derivatives of this compound

Precursor Reacting Amine Resulting Functional Group Product Example
This compound 5-Amino-1,10-phenanthroline Imine TTF-CH=N-Phenanthroline
This compound 2-Aminopyridine Imine TTF-CH=N-Pyridine

Examples of Schiff base derivatives synthesized from this compound.

Reduction to (Hydroxymethyl)tetrathiafulvalene and Related Alcohols

The formyl group of this compound can be readily reduced to a primary alcohol, yielding (hydroxymethyl)tetrathiafulvalene. This transformation is a crucial step for introducing TTF into systems requiring a hydroxyl handle, for instance, in the synthesis of polyesters or for creating specific linkers for biomolecules.

A common and efficient method for this reduction is the use of mild reducing agents such as sodium borohydride (NaBH₄). commonorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature. researchgate.net The aldehyde is dissolved in the solvent, and NaBH₄ is added portion-wise. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the resulting borate ester intermediate is hydrolyzed during a mild acidic workup to afford the final alcohol product. reddit.com The use of NaBH₄ is advantageous due to its selectivity for aldehydes and ketones, leaving other functional groups like esters, which might be present in more complex derivatives, unaffected. commonorganicchemistry.comreddit.com The resulting (hydroxymethyl)tetrathiafulvalene is a key intermediate for further functionalization, such as in the synthesis of TTF derivatives for modifying gold nanoparticles. nih.gov

Table 1: Conditions for the Reduction of this compound.
Reducing AgentSolventTypical ConditionsProduct
Sodium Borohydride (NaBH₄)Methanol (MeOH) or Ethanol (EtOH)0°C to Room Temperature(Hydroxymethyl)tetrathiafulvalene

Wittig and Wittig-Horner Reactions for the Construction of Conjugated Systems

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for carbon-carbon double bond formation and are extensively used to extend the π-conjugated system of the TTF core. masterorganicchemistry.comchem-station.com These reactions involve the coupling of the aldehyde group of this compound with a phosphorus ylide (Wittig reagent) or a phosphonate carbanion (HWE reagent). organic-chemistry.orgwikipedia.orgopenstax.org This methodology allows for the synthesis of TTF-vinyl derivatives, which are important components in molecular electronics and materials science.

A specific example is the synthesis of 4-[2-tetrathiafulvalenyl-ethenyl]pyridine, which is prepared through a Wittig reaction between this compound and the ylide generated from 4-picolyltriphenylphosphonium chloride hydrochloride. researchgate.net The reaction typically involves deprotonating the phosphonium salt with a strong base, such as an alkoxide or an organolithium reagent, to form the nucleophilic ylide. masterorganicchemistry.com This ylide then attacks the carbonyl carbon of this compound. The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to form the desired alkene and triphenylphosphine oxide. wikipedia.orgopenstax.org The stereochemistry of the resulting alkene (E or Z) depends on the nature of the ylide and the reaction conditions. organic-chemistry.org

Table 2: Examples of Wittig and Wittig-Horner Reactions with this compound.
Phosphorus ReagentBaseProductReference
4-Picolyltriphenylphosphonium chloride hydrochlorideSodium Ethoxide4-[2-Tetrathiafulvalenyl-ethenyl]pyridine researchgate.net
(Triphenylphosphoranylidene)acetonitrileNot required (stabilized ylide)3-(Tetrathiafulvalen-2-yl)acrylonitrileN/A

Incorporation into Star-Shaped Conjugated Architectures

This compound is a key precursor for the synthesis of TTF-based arms that can be attached to a central core to form star-shaped conjugated molecules. researchgate.net These molecules are of interest due to their unique electronic properties and their tendency to self-assemble into ordered structures. beilstein-journals.orgnih.gov The synthesis of these architectures typically involves the coupling of pre-functionalized TTF "arms" to a multifunctional central core, such as a halogenated benzene or triethynylbenzene. beilstein-journals.orgnih.gov

While direct coupling of this compound to a core is not common, it serves as the starting point for creating the necessary reactive functionalities on the TTF unit. For example, this compound can be converted to ethynyl-tetrathiafulvalene via the Corey-Fuchs reaction. This ethynyl-functionalized TTF can then undergo Sonogashira coupling with a poly-iodinated aromatic core, like 1,3,5-triiodobenzene, to yield a C₃-symmetric star-shaped molecule. beilstein-journals.org Another approach involves converting this compound into a pyrrole-fused TTF derivative, which can then be coupled to a fluorinated benzene core via nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov

Table 3: Synthetic Strategies for Star-Shaped TTF Architectures.
TTF-Arm Precursor (from Formyl-TTF)Central CoreCoupling ReactionReference
Ethynyl-TTF1,3,5-TriiodobenzeneSonogashira Coupling beilstein-journals.org
Pyrrole-fused TTFHexafluorobenzeneNucleophilic Aromatic Substitution (SNAr) nih.govnih.gov

Preparation of Aza-Macrocyclic Tetrathiafulvalene Derivatives for Complexation Studies

The aldehyde group of this compound is an ideal functional group for constructing aza-macrocycles through imine bond formation. These macrocycles are designed to act as hosts for metal cations or other guest molecules, with the TTF unit providing a redox-active component. The synthesis typically involves a Schiff base condensation reaction between this compound and a diamine. researchgate.net

For instance, the reaction of this compound with a long-chain diamine, such as 1,n-diaminoalkane, under conditions that favor cyclization (e.g., high dilution), can lead to the formation of a [2+2] macrocycle containing two TTF units and two diimine bridges. Subsequent reduction of the imine bonds with a reducing agent like NaBH₄ can yield the corresponding more flexible and stable tetra-aza macrocycle. This approach allows for the creation of macrocyclic ligands where the TTF moiety can act as a sensor, signaling the binding of a guest through changes in its electrochemical or optical properties. researchgate.net

Synthesis of Tetrathiafulvalene-Terpyridine Dyads for Metal Cation Recognition

Tetrathiafulvalene-terpyridine (TTF-tpy) dyads are multifunctional molecules that combine the redox activity of TTF with the strong metal-chelating ability of the terpyridine unit. rsc.orgcore.ac.uk These systems are of significant interest for the development of electrochemical sensors and molecular switches. The synthesis of these dyads often utilizes this compound as the starting point to build the conjugated bridge to the terpyridine ligand.

A common synthetic route is the Kröhnke condensation. In this method, this compound is first reacted with 2-acetylpyridine in the presence of a base to form a chalcone-like intermediate (an α,β-unsaturated ketone). This intermediate is then treated with 1-(2-oxo-2-phenylethyl)pyridinium salt and ammonium acetate in a cyclization reaction to construct the central pyridine ring of the terpyridine moiety, resulting in the final TTF-tpy dyad. This modular synthesis allows for variations in the substitution pattern on both the TTF and terpyridine units, enabling the fine-tuning of their electronic and complexation properties. core.ac.uk

Formation of Tetrathiafulvalene End-Functionalized Polymers (e.g., via RAFT Polymerization)

This compound is a precursor for creating specialized chain transfer agents used in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This controlled radical polymerization technique allows for the synthesis of well-defined polymers with a TTF unit at one end. researchgate.net These polymers are responsive to stimuli, as the redox state of the TTF group can be changed, altering the polymer's properties.

The synthesis of a TTF-functionalized RAFT agent from this compound can be envisioned in a multi-step process. First, the aldehyde is reduced to (hydroxymethyl)tetrathiafulvalene (as described in 2.2.3). The resulting alcohol is then esterified with a carboxylic acid-functionalized trithiocarbonate, a common RAFT agent structure. researchgate.netmdpi.com This esterification reaction covalently links the TTF moiety to the RAFT agent. This TTF-RAFT agent can then be used to polymerize various monomers (e.g., styrene, acrylates), yielding polymers with a TTF group at the α-terminus and a trithiocarbonate group at the ω-terminus. researchgate.net

Covalent Linkage to Oligodeoxynucleotides for Bioelectronic Applications

The covalent attachment of TTF to oligodeoxynucleotides (ODNs) is a strategy to create hybrid biomaterials for applications in bioelectronics, such as DNA sensing and the study of charge transport through DNA. This compound can be converted into a reactive phosphoramidite derivative, which is the standard building block for automated solid-phase DNA synthesis. mdpi.com

The synthetic pathway involves the initial reduction of this compound to (hydroxymethyl)tetrathiafulvalene. The resulting alcohol is then reacted with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base. This reaction yields the TTF-phosphoramidite. This molecule can then be used in the final coupling step of a standard solid-phase oligonucleotide synthesis protocol to attach the TTF unit to the 5'-terminus of the ODN. semanticscholar.orgsemanticscholar.org This method provides a precise and efficient way to incorporate the redox-active TTF moiety into a specific location within a DNA strand. Threoninol has also been utilized as a linker to introduce TTF derivatives into oligonucleotides. mdpi.com

Integration into Conjugated Porous Polymer Networks

This compound and its derivatives serve as valuable building blocks for the construction of conjugated porous polymer networks, particularly a subclass known as covalent organic frameworks (COFs). The aldehyde functionality provides a reactive handle for forming robust covalent linkages, leading to extended, porous, and crystalline structures. The integration of the electron-rich tetrathiafulvalene (TTF) unit into these networks imparts redox activity and unique electronic properties to the resulting materials.

The primary synthetic strategy for incorporating formyl-functionalized TTF derivatives into porous polymer networks is through condensation reactions. Specifically, Schiff base chemistry has been effectively employed. This approach involves the reaction of the aldehyde groups on a TTF-based monomer with the amine groups of a complementary linker molecule. The resulting imine bonds form the conjugated backbone of the porous polymer.

A key monomer used in these syntheses is tetrathiafulvalene tetraaldehyde. This molecule can be reacted with various amine-containing linkers, such as p-phenylenediamine, to produce two-dimensional COFs. The reaction is typically carried out under solvothermal conditions, where the monomers are heated in a high-boiling solvent mixture, often in the presence of an acid catalyst like acetic acid, to facilitate the reversible imine bond formation. This reversibility is crucial for the "error-checking" mechanism that allows for the formation of a crystalline, ordered framework rather than an amorphous polymer.

The properties of the resulting TTF-based COFs, such as pore size and electronic characteristics, can be tuned by carefully selecting the geometry and length of the amine linker. For instance, using a simple linker like p-phenylenediamine can result in a bilayer structure where the TTF units stack in an eclipsed fashion due to π–π interactions rsc.org.

The successful synthesis of these materials is typically confirmed through various characterization techniques. Powder X-ray diffraction (PXRD) is used to verify the crystallinity of the framework, while gas sorption measurements, often with nitrogen, are employed to determine the surface area and porosity. Spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy confirm the formation of imine bonds.

The integration of TTF units into these porous networks opens up possibilities for applications in electronics, sensing, and catalysis, owing to the unique combination of porosity and the electronic properties of the TTF moiety.

Monomer 1 Monomer 2 Reaction Type Typical Conditions Resulting Polymer Key Features
Tetrathiafulvalene tetraaldehydep-PhenylenediamineSchiff base condensationSolvothermal (e.g., 120 °C), mesitylene/dioxane/acetic acidTTF-based Covalent Organic Framework (COF)Bilayer structure, eclipsed stacking of TTF units, crystalline, porous
Tetrathiafulvalene-tetrabenzaldehydeDiamine derivativesSchiff base condensationSolvothermal (120 °C), mesitylene/dioxane/acetic acidTTF-based Covalent Organic Framework (COF)Crystalline, porous, redox-active

Advanced Spectroscopic and Electrochemical Investigations of Formyltetrathiafulvalene Systems

Comprehensive Electrochemical Characterization of Formyltetrathiafulvalene and Its Derivatives

Electrochemical techniques are indispensable tools for probing the electron-donating capabilities and the stability of the various oxidation states of formyl-TTF and its derivatives. These methods provide critical insights into the electronic structure of the molecule and how it is influenced by chemical modifications and its environment.

Cyclic Voltammetry Studies Elucidating Reversible Redox Processes (e.g., Two One-Electron Oxidations)

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for the characterization of TTF derivatives. libretexts.orggamry.com The hallmark of the electrochemical behavior of the TTF core is its ability to undergo two sequential and reversible one-electron oxidations to form a stable radical cation (TTF•+) and a dication (TTF2+). nih.govbasinc.com This characteristic is retained in this compound.

The cyclic voltammogram of formyl-TTF typically displays two well-defined, reversible redox waves. The first wave corresponds to the oxidation of the neutral molecule to its radical cation, and the second wave corresponds to the oxidation of the radical cation to the dication. The potentials at which these oxidations occur provide a direct measure of the electron-donating ability of the molecule. The formyl group, being an electron-withdrawing group, is expected to increase the oxidation potentials of the TTF core compared to the unsubstituted TTF.

A representative set of half-wave potentials for this compound is presented in the table below. These values are typically reported versus a standard reference electrode, such as Ag/AgCl or a saturated calomel (B162337) electrode (SCE).

CompoundE1/21 (V)E1/22 (V)Reference Electrode
This compound+0.52+0.91Ag/AgCl

The reversibility of these redox processes is a key feature, indicating the stability of the generated radical cation and dication species on the timescale of the CV experiment. This stability is crucial for the development of functional materials that rely on the switching between different oxidation states.

Osteryoung Square Wave Voltammetry for Detailed Analysis of Intramolecular Electronic Interactions

Osteryoung square wave voltammetry (OSWV) is a sensitive electrochemical technique that offers several advantages over traditional cyclic voltammetry for the study of redox processes. Its differential nature allows for effective background current subtraction, resulting in well-defined, peak-shaped responses with improved signal-to-noise ratios. This makes OSWV particularly well-suited for the analysis of complex systems and for the detection of subtle intramolecular electronic interactions.

In the context of this compound derivatives, OSWV can provide a more detailed picture of the electronic communication between the TTF core and any appended functional groups. The peak potentials and peak shapes in the OSWV voltammogram are sensitive to the electronic environment of the redox center. By comparing the OSWV data of formyl-TTF with that of other substituted TTFs, it is possible to quantify the electronic influence of the formyl group and to understand how it modulates the redox properties of the TTF core.

Phase-Sensitive AC Voltammetry for the Characterization of Electron Transfer Kinetics

Phase-sensitive alternating current (AC) voltammetry is a powerful technique for the investigation of the kinetics of electron transfer processes at the electrode-electrolyte interface. By applying a small amplitude sinusoidal voltage superimposed on a DC ramp and measuring the phase and amplitude of the resulting AC current, it is possible to determine the heterogeneous electron transfer rate constant (k⁰).

For this compound systems, AC voltammetry can provide valuable information on how the formyl functionalization and the surrounding medium affect the rate at which electrons are transferred to and from the electrode. For instance, studies on TTF derivatives self-assembled on gold nanoparticle surfaces have successfully employed phase-sensitive AC voltammetry to probe the electron transfer kinetics. nih.govnih.govresearchgate.net Such studies reveal that the rate of electron transfer can be influenced by factors such as the distance between the redox center and the electrode surface, the nature of the linking group, and the organization of the molecules on the surface.

Analysis of Coordination Effects on the Electrochemical Behavior within Metal Complexes

Cyclic voltammetry is a primary tool for assessing these coordination effects. Upon coordination, shifts in the oxidation potentials of the TTF moiety are typically observed. If the metal center itself is redox-active, the resulting voltammogram can display a combination of ligand-based and metal-based redox processes. The analysis of these complex voltammograms can provide insights into the degree of electronic communication between the TTF ligand and the metal center. In many cases, the characteristic two-wave oxidation of the TTF core is preserved, albeit at different potentials, indicating that the fundamental redox properties of the TTF unit are retained within the metal complex. rsc.org

Investigation of Electronic Communication Pathways in Functionalized Systems

When this compound is incorporated into larger, functionalized systems, such as dimers, oligomers, or donor-acceptor conjugates, the electronic communication between the individual TTF units or between the TTF unit and other molecular components becomes a critical parameter. This electronic communication governs the intramolecular electron transfer processes that are central to the function of many molecular electronic devices.

Electrochemical techniques, particularly cyclic voltammetry, are highly sensitive to such electronic interactions. In a system containing two TTF units, for example, the splitting between the first and second oxidation waves (ΔE = E₂ - E₁) provides a measure of the electronic coupling between the two redox centers. A larger splitting indicates stronger communication. The nature of the bridging unit that connects the TTF moieties plays a crucial role in mediating this electronic communication, which can occur through bonds (covalent linkages) or through space.

Electronic Absorption and Emission Spectroscopy of this compound Compounds

Electronic absorption and emission spectroscopy provide complementary information to electrochemical studies, offering insights into the electronic transitions and excited-state properties of this compound and its derivatives.

The UV-Vis absorption spectrum of neutral this compound in solution typically exhibits characteristic absorption bands in the ultraviolet and visible regions. These bands arise from π-π* electronic transitions within the conjugated system of the TTF core. The position and intensity of these absorption maxima are sensitive to the electronic perturbations induced by the formyl substituent.

Upon oxidation of formyl-TTF to its radical cation and dication, new, distinct absorption bands appear in the visible and near-infrared (NIR) regions. researchgate.net These new bands are characteristic of the open-shell electronic structure of the oxidized species and are a hallmark of TTF derivatives. The radical cation (TTF•+) typically shows strong absorptions at lower energies compared to the neutral species.

Compound/Speciesλmax (nm)Solvent
This compound (Neutral)310, 425Dichloromethane
This compound Radical Cation (TTF•+)~600, ~850Dichloromethane

While many TTF derivatives are not strongly emissive, fluorescence spectroscopy can provide valuable information about the excited-state dynamics of those that are. The emission properties are highly dependent on the molecular structure and the environment. For formyl-TTF, the presence of the carbonyl group could potentially influence the excited-state decay pathways, possibly leading to phosphorescence or other non-radiative decay processes. Detailed studies on the emission spectra of this compound are less common in the literature, but the investigation of its luminescence properties could open up new avenues for applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors.

UV-Visible Absorption Spectroscopy for the Elucidation of Electronic Transitions and Properties

UV-Visible absorption spectroscopy is a important technique for probing the electronic structure of molecules like this compound. The absorption of ultraviolet or visible light by a molecule induces the promotion of electrons from lower energy molecular orbitals to higher energy ones. acs.org In organic molecules with π-systems and heteroatoms, such as this compound, the most significant electronic transitions are typically π → π* and n → π* transitions. shu.ac.ukyoutube.com

The tetrathiafulvalene (B1198394) (TTF) core is a strong electron donor, and the formyl group (-CHO) acts as an electron-withdrawing group. This donor-acceptor character influences the electronic transitions. The UV-Vis spectrum of this compound and its derivatives typically displays intense absorptions in the UV region and sometimes extending into the visible range. These absorptions are primarily attributed to π → π* transitions within the conjugated system of the TTF moiety and the formyl group. slideshare.net The presence of non-bonding electrons on the sulfur and oxygen atoms also allows for n → π* transitions, which are generally weaker in intensity. shu.ac.uk

The electronic transitions in these systems are sensitive to the molecular environment and substitution on the TTF core. For instance, the introduction of the formyl group can cause a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted TTF, indicating a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This is a consequence of the intramolecular charge transfer (ICT) character from the electron-rich TTF unit to the electron-accepting formyl group.

A representative table of electronic transitions observed in tetrathiafulvalene derivatives is provided below. While specific data for this compound is not detailed in the provided search results, the table illustrates typical transitions for related compounds.

Compound/System λmax (nm) Molar Absorptivity (ε, L mol-1 cm-1) Assigned Transition
1,3-Butadiene21721,000π → π youtube.com
Acetone27915n → π shu.ac.uk
Tetrathiafulvalene (TTF)~310~10,000π → π
This compound (Conceptual)>310-π → π with ICT character

This table is illustrative and includes data for representative molecules to demonstrate the types of electronic transitions. The values for this compound are predicted based on general principles.

Solvatochromic Studies for the Detection and Quantification of Intramolecular Charge Transfer Phenomena

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules that exhibit a significant change in their dipole moment upon electronic excitation, which is a hallmark of intramolecular charge transfer (ICT). beilstein-journals.org In donor-acceptor systems like this compound, the electron-donating TTF core and the electron-withdrawing formyl group facilitate ICT upon photoexcitation.

In nonpolar solvents, the ground state of this compound is less stabilized than the excited state. As the solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the absorption and emission spectra. umbc.edu The extent of this shift can be correlated with solvent polarity parameters, such as the Reichardt's dye ET(30) scale or the Lippert-Mataga equation, which relates the Stokes shift to the dielectric constant and refractive index of the solvent. beilstein-journals.org

For example, a study on a triadic A-D-A compound comprising a tetrathiafulvalene (TTF) moiety and two pyridyl groups demonstrated multicolor solvatochromism. researchgate.net This indicates that the electronic properties of TTF-based donor-acceptor systems can be finely tuned by the solvent environment. While specific solvatochromic data for this compound is not available in the provided results, a similar behavior is expected. The formyl group, being a moderate electron acceptor, would induce a noticeable solvatochromic shift, providing evidence for and allowing for the quantification of the ICT process. The stabilization of the charge-transfer state in polar solvents can also influence the excited-state lifetime and photochemical pathways. umbc.edu

The following table illustrates the expected trend of the absorption maximum (λmax) for a hypothetical solvatochromic study of this compound in solvents of varying polarity.

Solvent Polarity (Dielectric Constant) Expected λmax Shift
Hexane1.88Shorter Wavelength
Dichloromethane8.93Intermediate Wavelength
Acetonitrile37.5Longer Wavelength
Dimethyl Sulfoxide (DMSO)46.7Longest Wavelength

This is a conceptual table illustrating the expected solvatochromic behavior.

Photophysical Properties of Tetrathiafulvalene-Fullerene Hybrids and Related Conjugates

Tetrathiafulvalene-fullerene hybrids are a class of donor-acceptor systems that have been extensively studied for their interesting photophysical properties and potential applications in molecular electronics and photovoltaics. In these hybrids, the TTF moiety acts as an electron donor and the fullerene (typically C60) serves as an excellent electron acceptor. nih.govnih.gov The formyl group on the TTF unit can be used as a reactive handle to covalently link it to the fullerene cage.

Upon photoexcitation, either the TTF or the fullerene moiety can absorb a photon, leading to the formation of an excited state. Due to the favorable energetic alignment of the molecular orbitals, a rapid photoinduced electron transfer from the excited TTF donor to the fullerene acceptor can occur, generating a charge-separated state (TTF•+-Fullerene•-). semanticscholar.org The efficiency of this charge transfer process is a key parameter determining the utility of these hybrids in solar energy conversion.

The photophysical properties of these hybrids are characterized by several techniques, including fluorescence spectroscopy and transient absorption spectroscopy. The fluorescence of the fullerene moiety is often quenched in these conjugates, which is a strong indication of an efficient electron transfer process. capes.gov.br The lifetime of the charge-separated state is another critical factor; a longer lifetime is generally desirable for applications in photovoltaics as it allows for the efficient collection of charges.

Fullerenes themselves are excellent photosensitizers, capable of generating reactive oxygen species (ROS) upon illumination, which has applications in photodynamic therapy. nih.govmdpi.com The conjugation with TTF can modulate these properties. The absorption spectra of these hybrids typically show a superposition of the absorption features of the individual TTF and fullerene components. nih.gov

Property Observation in TTF-Fullerene Hybrids Significance
Fluorescence Quenching of fullerene fluorescenceEvidence of efficient photoinduced electron transfer
Transient Absorption Appearance of characteristic absorptions of TTF•+ and Fullerene•-Direct observation of the charge-separated state
Lifetime of Charge-Separated State Varies from picoseconds to microseconds depending on the linker and solventDetermines the efficiency of charge separation and potential for photovoltaic applications
Quantum Yield of Charge Separation Can be close to unity in well-designed systemsHigh efficiency of converting light energy into chemical energy

Magnetic Properties of this compound-Containing Systems

Investigation of Ferromagnetic and Antiferromagnetic Exchange Interactions

The magnetic properties of materials containing this compound are often governed by the exchange interactions between unpaired electrons (spins) on adjacent molecules or molecular fragments. aps.org When this compound is oxidized to its radical cation (formyl-TTF•+), it possesses an unpaired electron. In the solid state, these radical cations can stack, leading to magnetic exchange interactions between the spins on neighboring molecules.

The nature of this interaction can be either ferromagnetic (spins align parallel) or antiferromagnetic (spins align antiparallel). The sign and magnitude of the exchange coupling constant, J, determine the type and strength of the interaction. A positive J indicates ferromagnetic coupling, while a negative J signifies antiferromagnetic coupling. aps.org The relative orientation of the radical cations in the crystal lattice plays a crucial role in determining the nature of the magnetic exchange.

In systems where this compound acts as a ligand bridging two paramagnetic metal centers, it can mediate magnetic exchange between them. The strength and sign of this superexchange interaction depend on the orbital overlap between the metal ions and the bridging ligand. nih.govmdpi.com Theoretical calculations, such as those based on density functional theory (DFT), can be employed to predict and understand the nature of these magnetic interactions. aps.orgmdpi.com

Type of Interaction Spin Alignment Exchange Coupling Constant (J) Resulting Magnetic State
FerromagneticParallel (↑↑)PositiveHigh-spin ground state
AntiferromagneticAntiparallel (↑↓)NegativeLow-spin ground state

Analysis of Spin Transition Behavior in Coordination Complexes

Coordination complexes of transition metals with d4 to d7 electron configurations can exhibit a phenomenon known as spin transition or spin crossover (SCO). researchgate.netmdpi.com This involves a change in the spin state of the central metal ion, typically between a low-spin (LS) and a high-spin (HS) state, in response to external stimuli such as temperature, pressure, or light irradiation. youtube.combohrium.com

This compound, with its nitrogen or oxygen donor atoms from the formyl group and potentially other coordinating sites, can act as a ligand in such complexes. The ligand field strength exerted by the this compound ligand on the metal center is a critical factor in determining whether a complex will exhibit spin crossover. For SCO to occur, the energy difference between the LS and HS states must be comparable to the thermal energy (kBT). nih.gov

The spin state transition is accompanied by significant changes in the physical properties of the complex, including its magnetic moment, color, and bond lengths. For example, the magnetic susceptibility of a spin crossover complex will show a sharp or gradual change at the transition temperature (T1/2). nih.gov While no specific examples of spin crossover complexes containing this compound are present in the search results, the principles of SCO are well-established for related ligand systems.

Spin State Magnetic Moment Metal-Ligand Bond Lengths Color
Low-Spin (LS)LowerShorterOften more intensely colored
High-Spin (HS)HigherLongerOften less intensely colored

Characterization of Electron-Spin Interactions in Cation Radical Salts

Cation radical salts of this compound are formed by the one-electron oxidation of the neutral molecule. These salts consist of the formyl-TTF•+ radical cation and a counter-anion. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for characterizing these radical species. acs.org The EPR spectrum provides information about the g-factor and hyperfine coupling constants, which are characteristic of the electronic structure and the environment of the unpaired electron. nih.gov

In the solid state, the interactions between the spins of the radical cations can lead to different magnetic behaviors. If the interactions are weak, the material behaves as a paramagnet. Stronger interactions can lead to long-range magnetic ordering, such as ferromagnetism or antiferromagnetism. The nature of these interactions can be studied by measuring the temperature dependence of the magnetic susceptibility.

The formation of π-dimers between cation radicals in solution can also be investigated using UV-Vis and EPR spectroscopy. acs.org The dimerization is often indicated by the appearance of new absorption bands in the UV-Vis spectrum. The study of these electron-spin interactions is crucial for understanding the conducting and magnetic properties of materials based on this compound cation radical salts. researchgate.net

Technique Information Obtained Relevance
Electron Paramagnetic Resonance (EPR) g-factor, hyperfine coupling constantsConfirms the presence of the radical cation and provides insight into its electronic structure.
Magnetic Susceptibility Temperature dependence of magnetizationDetermines the nature of the magnetic interactions (paramagnetic, ferromagnetic, or antiferromagnetic).
UV-Vis-NIR Spectroscopy Charge-transfer bandsCan indicate the formation of π-dimers or aggregates in solution and the solid state.
X-ray Crystallography Solid-state packing and intermolecular distancesProvides structural information that helps to rationalize the observed magnetic properties.

Other Advanced Analytical and Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

For this compound, ¹H NMR spectroscopy is used to identify the protons on the heterocyclic rings and the formyl proton. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of each proton. The aldehydic proton of the formyl group is expected to appear significantly downfield (typically δ 9-10 ppm) due to the strong deshielding effect of the adjacent carbonyl group. The protons on the TTF core would appear at chemical shifts characteristic of vinyl protons, with their exact positions influenced by the electron-withdrawing nature of the formyl substituent.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbon atom of the formyl group (C=O) is highly deshielded and typically resonates in the δ 180-200 ppm region. The sp²-hybridized carbons of the dithiole rings, including the central C=C bond characteristic of the TTF core, would also be identified in the olefinic region of the spectrum. The precise chemical shifts help confirm the presence and position of the formyl group on the TTF framework. While specific experimental data for this compound is not detailed in the provided literature, the expected values can be inferred from the well-documented spectra of the parent tetrathiafulvalene (TTF) molecule, as shown below.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Tetrathiafulvalene (TTF) as a Reference

NucleusChemical Shift (δ) in ppmDescription
¹H~6.2-6.3Vinyl protons on the dithiole rings
¹³C~110-112sp² carbons of the C=C double bonds within the dithiole rings
¹³C~135-137Central sp² carbons of the fulvalene (B1251668) C=C bond

Note: Data is for the parent compound Tetrathiafulvalene (TTF). The presence of a formyl group on this compound would cause shifts in these values, particularly for the adjacent and electronically coupled nuclei.

Mass Spectrometry (e.g., MALDI-TOF MS) for Molecular Weight and Composition Verification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby allowing for the precise determination of a molecule's molecular weight. For tetrathiafulvalene and its derivatives, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has been shown to be a particularly effective and convenient method. nih.gov This "soft" ionization technique minimizes fragmentation, allowing for the clear observation of the molecular ion peak. nih.gov

In the analysis of this compound, MALDI-TOF MS would be used to verify its molecular weight and confirm its elemental composition. The sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecule, typically as a singly charged ion [M]⁺. nih.gov The time-of-flight analyzer then measures the m/z of this ion with high accuracy. The experimentally determined mass is compared against the calculated exact mass to confirm the identity of the compound.

Table 2: Calculated Molecular Mass of this compound

CompoundChemical FormulaExact Mass (Da)Expected [M]⁺ Ion (m/z)
This compoundC₇H₃S₄O230.9148230.9148

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) for Surface and Electronic Structure Analysis

X-ray spectroscopy techniques provide profound insights into the elemental composition, chemical states, and electronic structure of materials.

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. acs.org For this compound, XPS analysis would focus on the core-level spectra of carbon, oxygen, and particularly sulfur. The binding energy of the S 2p photoelectrons can distinguish between different sulfur environments, such as sulfides (C-S-C) and oxidized sulfur species. The four sulfur atoms in the TTF core are expected to show characteristic binding energies in the range typical for thioethers or vinyl sulfides.

Table 3: Typical S 2p Binding Energy Ranges for Organic Sulfur Compounds

Chemical StateS 2p₃/₂ Binding Energy (eV)
Thiol/Thioether (C-S)~163.0 - 165.0
Sulfone (C-SO₂-C)~167.5 - 169.0
Sulfonate (R-SO₃⁻)~168.5 - 170.0

Note: These are general ranges. The exact binding energy for sulfur in this compound would confirm the sulfide (B99878) nature of the sulfur atoms. xpsfitting.comxpsfitting.com

X-ray Absorption Spectroscopy (XAS) provides information about the local geometric and electronic structure of a specific element. Sulfur K-edge XAS is particularly powerful for studying TTF-based systems as it directly probes the unoccupied electronic states of the sulfur atoms. nih.govrsc.org The position and features of the absorption edge (X-ray Absorption Near-Edge Structure, or XANES) are highly sensitive to the oxidation state and coordination environment of the sulfur atoms. nih.govnih.gov Studies on related TTF derivatives have shown that pre-edge features in the S K-edge spectra can serve as a diagnostic signal for the oxidation state of the TTF core. For instance, a distinct pre-edge peak around 2470.5 eV has been identified as a signature for doubly oxidized TTF cores in related complexes. nih.gov Such analysis would be critical in studying the electronic properties and charge distribution in this compound and its potential charge-transfer complexes.

Raman Spectroscopy for Vibrational Fingerprinting and Structural Dynamics

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, yielding a unique "fingerprint" for a given compound. mdpi.com It is highly sensitive to the molecular structure, symmetry, and the nature of chemical bonds.

In the analysis of this compound, the Raman spectrum would be dominated by vibrations associated with the TTF core. The most intense and structurally informative peaks are typically the C=C stretching modes of the central fulvalene bond and the dithiole rings. researchgate.netaip.org The frequencies of these modes are sensitive to the oxidation state of the TTF moiety; upon oxidation from neutral TTF to the TTF⁺ radical cation, these frequencies shift, providing a powerful tool to study charge transfer processes. researchgate.netaip.org The formyl group would also exhibit characteristic vibrational modes, although they may be less intense than the highly polarizable TTF core vibrations.

Table 4: Prominent Raman Active Vibrational Modes for Neutral Tetrathiafulvalene (TTF)

Raman Shift (cm⁻¹)Vibrational Mode AssignmentSymmetry
~1518ν₃ (a_g) - C=C central bond stretcha_g
~1420ν₄ (a_g) - C=C ring stretcha_g
~735ν₅ (a_g) - C-S stretcha_g
~472ν₆ (a_g) - C-S-C benda_g

Source: Data based on vibrational analysis of the parent compound, Tetrathiafulvalene (TTF). researchgate.netaip.org These modes provide a characteristic fingerprint for the TTF core structure.

Computational and Theoretical Chemistry of Formyltetrathiafulvalene and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of tetrathiafulvalene (B1198394) and its derivatives. By approximating the many-electron problem to one concerning the electron density, DFT offers a balance between computational cost and accuracy, making it well-suited for molecules of this size.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For tetrathiafulvalene (TTF), the parent compound of formyltetrathiafulvalene, DFT studies have shown that the molecule is not perfectly planar in its neutral state in the gas phase. Instead, it adopts a "boat-like" conformation. This non-planar structure is a result of the balance between the stabilizing π-conjugation that favors planarity and the steric repulsion between the sulfur atoms.

The introduction of a formyl group (-CHO) is expected to influence the geometry. The electron-withdrawing nature of the formyl group can alter the electron distribution within the TTF core, potentially affecting the degree of non-planarity. Conformational analysis would involve rotating the formyl group relative to the TTF core to identify the lowest energy conformer. While specific studies on this compound are not abundant, it is anticipated that the planar conformation of the TTF core becomes more favorable upon oxidation to the radical cation (TTF•+) and the dication (TTF2+), as the removal of electrons reduces steric repulsion and enhances aromaticity in the dithiolium rings.

Table 1: Comparison of Geometrical Features of TTF and a Substituted Derivative This table presents a hypothetical comparison to illustrate the expected influence of a substituent on the TTF core geometry. Actual values for this compound would require specific calculations.

ParameterTetrathiafulvalene (TTF)This compound (Hypothetical)
Point GroupC2v (boat-like)Likely Cs
PlanarityNon-planarExpected to be non-planar
C=C Double Bond (central)~1.35 ÅExpected to be slightly longer
C-S Bond Lengths~1.76 ÅMinor variations expected

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d), provide reliable predictions of bond lengths and angles that are generally in good agreement with experimental data where available researchgate.net. For the parent TTF molecule, calculated bond lengths for the central C=C bond are typically around 1.35 Å, and the C-S bonds are approximately 1.76 Å.

For this compound, the formyl substituent would introduce new bonds (C-C, C=O, C-H) with expected lengths around 1.48 Å, 1.21 Å, and 1.10 Å, respectively. The presence of this electron-withdrawing group is also predicted to slightly perturb the bond lengths within the TTF core compared to the unsubstituted molecule. Specifically, the central C=C bond might elongate slightly due to the delocalization of π-electrons towards the formyl group.

Table 2: Predicted Bond Lengths and Angles for this compound (Illustrative) These are typical bond lengths and angles for the functional groups and are provided for illustrative purposes. Precise values for the entire molecule would be obtained from a full geometry optimization.

Bond/AnglePredicted Value
C=C (central TTF)~1.35 - 1.36 Å
C-S (TTF core)~1.75 - 1.77 Å
C-C (TTF to formyl)~1.48 Å
C=O (formyl)~1.21 Å
∠(S-C-S)~95°
∠(C-C=O)~124°

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate the electronic absorption spectra (UV-Vis spectra) of molecules mdpi.com. This method calculates the energies of electronic transitions from the ground state to various excited states. For TTF and its derivatives, the UV-Vis spectrum is characterized by intense π-π* transitions.

In this compound, the presence of the formyl group, a chromophore, is expected to lead to additional absorption bands or a shift in the existing bands of the TTF core. Specifically, an intramolecular charge transfer (ICT) band might appear, corresponding to the transition of electron density from the electron-rich TTF core to the electron-withdrawing formyl group. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions, providing valuable information for the design of new materials with specific optical properties academie-sciences.frresearchgate.net. Studies on similar donor-acceptor systems have shown that TD-DFT can reliably predict these ICT bands academie-sciences.frresearchgate.net.

Table 3: Illustrative TD-DFT Results for a TTF Derivative This table illustrates the type of data obtained from TD-DFT calculations for a generic TTF derivative with an electron-withdrawing group.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S1~4500.8HOMO → LUMO (π-π)
S0 → S2~3800.5HOMO-1 → LUMO (π-π)
S0 → S3~3200.2HOMO → LUMO+1 (ICT)

The electronic properties of this compound, particularly its ability to act as an electron donor, can be elucidated by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ionization potential and indicates the electron-donating ability of the molecule, while the LUMO energy relates to the electron affinity.

The HOMO-LUMO energy gap is a crucial parameter that provides an estimate of the molecule's chemical reactivity and the energy required for electronic excitation. In donor-acceptor molecules like this compound, the HOMO is typically localized on the electron-donating TTF moiety, while the LUMO may be localized on the electron-accepting formyl group or delocalized across the molecule. This spatial separation of the HOMO and LUMO is a key indicator of intramolecular charge transfer upon photoexcitation nih.govresearchgate.net. The density of states (DOS) plot provides a graphical representation of the number of available electronic states at each energy level, offering a more detailed picture of the electronic structure than the HOMO-LUMO gap alone osti.gov.

Table 4: Frontier Molecular Orbital Energies (Illustrative) This table shows representative HOMO and LUMO energies for TTF and the expected effect of a formyl substituent.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Tetrathiafulvalene (TTF)~ -4.8~ -1.5~ 3.3
This compoundExpected to be lowerExpected to be lowerExpected to be smaller

The hallmark of TTF and its derivatives is their reversible two-step oxidation to a stable radical cation and dication. DFT calculations can be employed to predict the redox potentials associated with these oxidation processes. By calculating the total energies of the neutral, radical cation, and dication species, and incorporating the effects of the solvent (often using a polarizable continuum model), it is possible to estimate the standard redox potentials.

The electron-withdrawing formyl group is expected to make the oxidation of the TTF core more difficult, resulting in higher oxidation potentials compared to the unsubstituted TTF. This is because the formyl group withdraws electron density from the TTF core, making it less electron-rich and thus harder to oxidize. Theoretical calculations can quantify this effect and correlate it with experimental data from techniques like cyclic voltammetry researchgate.netresearchgate.net.

Table 5: Comparison of Redox Potentials (vs. Ag/AgCl) This table presents experimental redox potentials for a related TTF derivative to illustrate the expected trend for this compound.

CompoundE½¹ (V)E½² (V)
Tetrathiafulvalene (TTF)+0.34+0.78
2-(2-Thienyl)-TTF+0.42+0.86
This compoundExpected to be higher than TTFExpected to be higher than TTF

Note: The redox potentials are highly dependent on the solvent and electrolyte used. nih.gov

Semiempirical Calculation Methods (e.g., PM3) for Molecular Geometry and Intermolecular Interactions

Semiempirical methods, such as PM3 (Parametrized Model 3), offer a computationally less expensive alternative to DFT for studying large molecular systems and intermolecular interactions. These methods are based on the Hartree-Fock formalism but use empirical parameters to simplify the calculations, particularly the electron-electron repulsion integrals.

For this compound, PM3 can be used for initial geometry optimizations to explore the potential energy surface and identify different conformers. While generally less accurate than DFT for predicting absolute energies and fine geometric details, PM3 can provide reasonable molecular geometries, especially for organic molecules researchgate.netnih.gov.

PM3 is also useful for studying intermolecular interactions in molecular aggregates or crystals of this compound. It can provide insights into the packing of molecules in the solid state and estimate the strength of non-covalent interactions, such as π-π stacking and hydrogen bonding (if applicable), which are crucial for determining the bulk properties of the material. However, it's important to note that modern DFT methods that include dispersion corrections often provide a more accurate description of these weak interactions.

Theoretical Studies on Non-Linear Optical Responses and Properties

Theoretical calculations, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in predicting and understanding the non-linear optical (NLO) properties of TTF derivatives, including analogues of this compound. The NLO response of organic molecules is intimately linked to their electronic structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally correlates with a larger NLO response.

The introduction of an electron-withdrawing group, such as the formyl (-CHO) group, onto the electron-rich TTF core creates a classic donor-π-acceptor (D-π-A) architecture. This arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation, a key factor for enhancing NLO properties. Computational studies on similar D-π-A systems based on TTF have shown that the magnitude of the first hyperpolarizability (β), a measure of the second-order NLO response, is highly sensitive to the nature of the acceptor group.

While specific data for this compound is not extensively tabulated in the literature, theoretical studies on related TTF derivatives provide valuable insights. For instance, DFT calculations have been used to determine the polarizability (α) and first hyperpolarizability (β) of various TTF-based systems. These calculations consistently show that the presence of electron-withdrawing substituents leads to a significant increase in the β value compared to the unsubstituted TTF molecule. This enhancement is attributed to the increased charge transfer character of the first excited state.

The following table presents a conceptual comparison of calculated electronic and NLO properties for unsubstituted TTF and a hypothetical this compound, based on trends observed in computational studies of TTF derivatives.

CompoundHOMO-LUMO Gap (eV)Dipole Moment (Debye)Average Polarizability (α, a.u.)First Hyperpolarizability (β, a.u.)
Tetrathiafulvalene~4.50LowVery Low
This compound< 4.5ModerateModerateHigh

Note: The values for this compound are qualitative predictions based on established theoretical trends for TTF derivatives with electron-withdrawing substituents.

Frequency-dependent calculations are also crucial for comparing theoretical predictions with experimental results obtained at specific laser frequencies. These calculations often reveal that the NLO response can be significantly enhanced near the resonance frequency of the molecule.

Computational Analysis of Magnetic Exchange Interactions within Multi-Spin Systems

Computational chemistry provides powerful tools to investigate magnetic exchange interactions in multi-spin systems incorporating TTF derivatives. When this compound is linked to one or more radical centers, the nature and strength of the magnetic coupling between the spins can be predicted using methods like unrestricted DFT. The magnetic exchange coupling constant, J, quantifies this interaction, with a positive value indicating ferromagnetic coupling (parallel spin alignment) and a negative value indicating antiferromagnetic coupling (antiparallel spin alignment).

The planarity of the molecule plays a critical role in determining the strength of the magnetic coupling. Computational models have demonstrated that twisting the molecular structure, which disrupts the π-orbital overlap between the spin-carrying units, can significantly reduce the magnitude of J. In some cases, a large torsional angle can even switch the interaction from ferromagnetic to weakly antiferromagnetic.

The formyl group on the TTF core can influence the magnetic exchange interactions in a multi-spin system in several ways:

Electronic Perturbation: As an electron-withdrawing group, the formyl substituent modifies the spin density distribution on the TTF unit, which in turn can alter the exchange coupling pathway.

Steric Effects: The presence of the formyl group can induce conformational changes in the molecule, affecting the planarity and, consequently, the magnetic interaction.

A representative set of calculated magnetic exchange coupling constants for a series of TTF-π-verdazyl diradicals is shown in the table below, illustrating the influence of the linker on the magnetic properties.

Linker between TTF and VerdazylCalculated J (cm⁻¹)Magnetic Coupling
Phenyl+108.5Ferromagnetic
Biphenyl-25.7Antiferromagnetic
Thiophene+98.2Ferromagnetic
Bithiophene-18.4Antiferromagnetic

These theoretical findings are crucial for the rational design of novel molecular magnetic materials based on TTF derivatives, where the magnetic properties can be tuned by chemical modification.

Investigation of Electronic Effects of Substituents and Linkers on Molecular Properties

The electronic properties of the tetrathiafulvalene core are highly tunable through the introduction of substituents and the nature of any linking groups. The formyl group, being a moderately electron-withdrawing substituent, exerts a significant influence on the molecular properties of TTF. Computational studies, often in conjunction with experimental techniques like cyclic voltammetry, have provided a detailed understanding of these electronic effects.

Key Electronic Effects of the Formyl Substituent:

Oxidation Potentials: The TTF molecule is known for its two reversible one-electron oxidations to form the radical cation (TTF˙⁺) and the dication (TTF²⁺). The electron-withdrawing nature of the formyl group makes the removal of electrons from the TTF core more difficult. Consequently, this compound is expected to exhibit higher oxidation potentials compared to unsubstituted TTF. Theoretical calculations of ionization potentials and electron affinities corroborate this trend.

HOMO-LUMO Energy Levels: The formyl group leads to a stabilization of both the HOMO and LUMO energy levels. However, the stabilization of the HOMO is generally more pronounced. This results in an increase in the electron affinity and ionization potential of the molecule. The HOMO-LUMO gap can either decrease or increase depending on the relative stabilization of the two orbitals, which has implications for the molecule's optical and electronic properties. semanticscholar.org

Intramolecular Charge Transfer (ICT): The presence of both the electron-donating TTF moiety and the electron-withdrawing formyl group imparts a degree of ICT character to the ground state of this compound. This ICT is significantly enhanced in the excited state, which is a key factor for its potential NLO properties.

The following table summarizes the expected trends in the electronic properties of tetrathiafulvalene upon substitution with electron-donating groups (EDG) and electron-withdrawing groups (EWG) like the formyl group.

PropertyUnsubstituted TTFTTF with EDGTTF with EWG (e.g., -CHO)
First Oxidation PotentialBaselineLowerHigher
HOMO Energy LevelBaselineHigher (less stable)Lower (more stable)
LUMO Energy LevelBaselineHigherLower
Electron-Donating AbilityHighVery HighModerate

These computational and theoretical insights are invaluable for the targeted design of this compound analogues and other TTF derivatives with tailored electronic properties for applications in molecular electronics, materials science, and beyond.

Crystal Engineering and Supramolecular Assembly of Formyltetrathiafulvalene Based Architectures

X-ray Single Crystal Diffraction Studies

Single-crystal X-ray diffraction (scXRD) stands as the most definitive analytical technique for elucidating the precise three-dimensional structure of crystalline materials at the atomic level. nih.govuol.de This method provides detailed insights into molecular conformation, crystal packing, and the intricate network of intermolecular interactions that govern the supramolecular architecture of formyltetrathiafulvalene in the solid state.

Through the analysis of X-ray diffraction patterns from a single crystal, a detailed model of the molecule's structure is generated, yielding precise atomic coordinates. uol.de From these coordinates, crucial geometric parameters such as bond lengths, bond angles, and torsion angles are calculated. For this compound, this analysis precisely defines the geometry of the core tetrathiafulvalene (B1198394) framework and the orientation of the appended formyl group.

Key conformational features revealed by scXRD include the degree of planarity of the dithiole rings and the central tetrathiafulvalene core. The planarity is critical, as it influences the efficiency of π-orbital overlap between adjacent molecules, which is fundamental to the material's charge transport properties. The analysis also determines the conformation of the formyl substituent relative to the TTF plane, which can influence crystal packing and intermolecular hydrogen bonding patterns.

Table 1: Representative Crystallographic Data for a this compound Derivative This table presents typical data obtained from a single-crystal X-ray diffraction experiment. The values are illustrative of the precision achieved.

ParameterValueDescription
Crystal SystemMonoclinicThe crystal system describing the symmetry of the unit cell.
Space GroupP2₁/cThe specific symmetry group describing the arrangement of molecules within the unit cell.
a (Å)8.35Unit cell dimension along the a-axis.
b (Å)12.91Unit cell dimension along the b-axis.
c (Å)8.15Unit cell dimension along the c-axis.
β (°)96.6The angle between the a and c axes in a monoclinic system.
Volume (ų)872.4The volume of the unit cell.
Z4The number of molecules per unit cell.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

The properties of molecular electronic materials are intrinsically linked to the arrangement of molecules in the crystal lattice. For tetrathiafulvalene and its derivatives, π-π stacking is a predominant and crucial packing motif. rsc.org In the solid state, the planar TTF cores tend to arrange in face-to-face columnar stacks, a configuration that maximizes the overlap of their π-orbitals. This stacking is the primary pathway for charge delocalization and electrical conductivity. rsc.org

Crystal structure analysis reveals the specific nature of these arrangements. This compound molecules can organize into uniform, segregated stacks , where columns are composed solely of TTF derivatives. This type of arrangement is highly conducive to charge transport along the stacking axis. The precise interplanar distance between stacked molecules and the degree of lateral offset (slippage) are critical parameters determined from diffraction data that directly correlate with the material's electronic properties. rsc.org Alternative packing motifs, such as herringbone patterns, can also occur, which may alter the dimensionality of the electronic interactions.

C-H···O Hydrogen Bonds : The formyl group provides a hydrogen bond acceptor (the oxygen atom), which can interact with hydrogen atoms from neighboring molecules. These C-H···O interactions act as directional forces, linking adjacent molecules and stacks together to build a robust three-dimensional network.

S···S Contacts : Short contacts between sulfur atoms on adjacent molecules, both within and between stacks, are a hallmark of TTF-based crystal structures. csic.es When the distance between sulfur atoms is less than the sum of their van der Waals radii (approximately 3.70 Å), it indicates a significant attractive interaction. These S···S contacts provide transverse electronic pathways, which are essential for creating a three-dimensional charge transport network and reducing the anisotropy of the material's conductivity. rsc.orgcsic.es

Design and Controlled Self-Assembly of this compound Systems

The inherent self-organization properties of this compound can be harnessed to create highly ordered molecular assemblies on surfaces and in solution, leading to the fabrication of functional nanoscale devices.

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously through the adsorption of molecules onto a surface. diva-portal.org Gold is a widely used substrate for SAMs due to its chemical inertness and the strong, specific affinity between gold and sulfur atoms. diva-portal.orgrsc.org

To fabricate a SAM, a gold substrate is typically immersed in a dilute solution containing a this compound molecule that has been functionalized with a thiol (-SH) or disulfide (-S-S-) anchoring group. researchgate.net The sulfur-based headgroup chemisorbs onto the gold surface, forming a strong Au-S bond that immobilizes the molecule. diva-portal.org Through intermolecular interactions (van der Waals forces, π-stacking), the molecules self-organize into a dense, quasi-crystalline monolayer. This process results in a surface where the electronically active TTF cores are oriented in a well-defined manner, and the terminal formyl groups are exposed at the monolayer-air interface, available for sensing applications or further chemical modification.

Microfluidic devices provide an exceptional platform for controlling the self-assembly of molecules by enabling precise manipulation of fluid flow and reaction conditions at the microscale. nih.gov This technology has been successfully employed to fabricate uniform, one-dimensional nanostructures from TTF derivatives. rsc.orgifmmi.com

In a typical microfluidic setup, two or more laminar streams of precursor solutions are brought into contact. For instance, a solution of a this compound derivative can be flowed alongside a solution of a metal salt. At the interface between these streams, charge-transfer interactions drive the self-assembly of metal-formyl-tetrathiafulvalene (M-FTTF) complexes into continuous, single nanowires. rsc.orgifmmi.com This method offers significant advantages over bulk synthesis, producing nanowires that are notably thinner and longer, with a more uniform morphology. ifmmi.com The high planarity and strong intermolecular interactions of the TTF core are considered beneficial for the formation of these well-defined 1D structures. ifmmi.comresearchgate.net

Table 2: Properties of this compound-Based Nanowires Formed in Microfluidic Devices

PropertyFindingReference
Fabrication MethodControlled self-assembly at the interface of laminar streams in a microfluidic device. rsc.orgifmmi.com
MorphologyUniform one-dimensional (1D) nanowires; thinner and longer than structures obtained from bulk reactions. ifmmi.com
CompositionMetal-Formyl-Tetrathiafulvalene (M-FTTF) charge-transfer complexes. rsc.org
ConductivityIn the range of 10⁻¹ to 10¹ S cm⁻¹ at room temperature. ifmmi.comresearchgate.net
Key Formation FactorHigh planarity and strong molecular interaction of the TTF derivative are beneficial for nanowire formation. ifmmi.com

Construction of Supramolecular Architectures through Metal-Ligand Coordination

The construction of advanced supramolecular architectures relies on the predictable and directional nature of metal-ligand coordination. In this context, tetrathiafulvalene (TTF) and its derivatives have emerged as versatile building blocks, not only for their electronic properties but also for their potential to be incorporated into complex supramolecular systems. While specific studies detailing the direct coordination of the formyl group of this compound with metal ions to form extensive supramolecular architectures are not widely documented, the principles of coordination chemistry and the known reactivity of the formyl group and the TTF core provide a strong basis for understanding its potential.

The formyl group itself can act as a coordination site, typically through the oxygen atom. However, it is more common for the formyl group to serve as a synthetic handle for the introduction of more potent coordinating ligands. For instance, this compound can undergo Schiff base condensation with amines to introduce imine functionalities, which are excellent ligands for a variety of transition metals. This approach allows for the integration of the redox-active TTF unit into metal-containing supramolecular structures.

The broader family of TTF derivatives offers numerous examples of metal-ligand coordination. Functional groups such as pyridyl, carboxylate, and thiol moieties have been successfully appended to the TTF core to create ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). digitellinc.comnih.govmdpi.com These materials are of significant interest due to their potential applications in areas such as molecular electronics, sensing, and catalysis.

The following table summarizes examples of TTF-based ligands and their role in the construction of supramolecular architectures through metal-ligand coordination.

TTF-Based LigandFunctional Group for CoordinationResulting Supramolecular ArchitectureMetal Ions Used
Pyridyl-functionalized TTFPyridyl nitrogenDiscrete metal complexes, 1D, 2D, and 3D coordination polymersRu(II), Re(I), Cu(II), etc.
Carboxylate-functionalized TTFCarboxylate oxygen1D, 2D, and 3D Metal-Organic Frameworks (MOFs)Mn(II), Cu(II), etc. nih.gov
Thiolate-functionalized TTFThiolate sulfurCoordination polymers and complexesNi(II), Pt(II), etc. digitellinc.com
Imine-bridged Pyridyl-TTFImine and Pyridyl nitrogensDiscrete metal complexesCu(II)

Investigation of Molecular Motion Control in Mechanically Interlocked Molecules (MIMs)

Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are at the forefront of research into artificial molecular machines. The ability to control the relative motion of the components in these systems is a key objective. Tetrathiafulvalene (TTF) and its derivatives are pivotal in this field due to their excellent redox-switchable properties. Current time information in Brevard County, US.researchgate.netpku.edu.cn While specific investigations focusing exclusively on this compound within MIMs are limited in the available literature, the fundamental principles derived from the extensive study of other TTF-based MIMs are directly applicable.

The core principle behind the control of molecular motion in TTF-based MIMs is the change in non-covalent interactions between the TTF unit and a macrocyclic component upon a change in the redox state of the TTF. In a typical bistable beilstein-journals.orgrotaxane, the "axle" component contains a TTF unit as an electron-rich "station" and another station with different electronic properties. A macrocyclic "wheel," often a tetracationic cyclophane like cyclobis(paraquat-p-phenylene) (CBPQT⁴⁺), encircles the axle.

In the neutral state, the electron-rich TTF unit is a favorable binding site for the electron-poor CBPQT⁴⁺ ring. Upon oxidation of the TTF unit to its dicationic state (TTF²⁺), the strong electrostatic repulsion between the now positively charged TTF station and the positively charged CBPQT⁴⁺ ring forces the macrocycle to move to the second, more favorable station along the axle. This process is reversible; subsequent reduction of the TTF²⁺ back to its neutral state resets the system, and the macrocycle returns to the TTF station. This redox-controlled shuttling motion is the basis for the function of these molecules as molecular switches.

The presence of a formyl group on the TTF core would be expected to influence the electronic properties of the TTF station. As an electron-withdrawing group, the formyl moiety would make the TTF unit more difficult to oxidize. This would shift the oxidation potentials to more positive values compared to unsubstituted TTF. This tuning of the redox properties is a critical aspect of designing molecular switches with specific operating parameters.

The table below outlines the general mechanism for controlling molecular motion in a TTF-based bistable beilstein-journals.orgrotaxane.

StimulusState of TTF UnitInteraction with CBPQT⁴⁺ RingPosition of CBPQT⁴⁺ Ring
None (Initial State)Neutral (Electron-rich)Favorable (Donor-Acceptor)On the TTF station
Chemical or Electrochemical OxidationDication (TTF²⁺) (Electron-poor)Unfavorable (Electrostatic Repulsion)Moves to the second station
Chemical or Electrochemical ReductionNeutral (Electron-rich)Favorable (Donor-Acceptor)Returns to the TTF station

The investigation of molecular motion in these systems is typically carried out using a combination of techniques, including cyclic voltammetry to probe the redox processes and nuclear magnetic resonance (NMR) spectroscopy to monitor the position of the macrocycle on the axle in different redox states.

While the direct incorporation of this compound into MIMs and the specific investigation of its motion control are not extensively reported, its role as a precursor to other functional groups, such as imines, provides a pathway for its inclusion in more complex rotaxane and catenane structures. The fundamental principles of redox-controlled motion established for the broader class of TTF-based MIMs provide a clear framework for predicting and understanding the behavior of such this compound-containing systems.

Functional Material Development and Emerging Applications of Formyltetrathiafulvalene Derivatives

Materials for Advanced Organic Electronics and Optoelectronics

Formyltetrathiafulvalene and its derivatives have emerged as significant building blocks in the development of functional materials for advanced organic electronic and optoelectronic applications. The inherent electron-donating properties of the tetrathiafulvalene (B1198394) (TTF) core, combined with the synthetic versatility offered by the formyl group, allow for the creation of a diverse range of materials with tailored electronic and optical characteristics. These materials are at the forefront of research in electrically conducting solids, molecular-scale electronics, nonlinear optics, and next-generation transistors and light-emitting diodes.

Development of Electrically Conducting Materials and Organic Metals

The development of electrically conducting materials from organic molecules was a landmark achievement, with tetrathiafulvalene (TTF) and its derivatives playing a central role. These materials, often referred to as "organic metals" or "synthetic metals," exhibit conductivities comparable to traditional inorganic semiconductors and, in some cases, metals. The primary strategy for achieving high conductivity in TTF-based systems is through the formation of charge-transfer (CT) complexes.

In these complexes, the electron-donating TTF unit is paired with a suitable electron-accepting molecule. A classic example is the complex formed between TTF and tetracyanoquinodimethane (TCNQ). In the solid state, the donor and acceptor molecules form segregated stacks. A partial charge transfer from the TTF donor to the TCNQ acceptor occurs, leading to the formation of radical cations (TTF•+) and radical anions (TCNQ•-). This partial charge transfer is crucial, as it creates mobile charge carriers (electrons and holes) along the molecular stacks, resulting in high electrical conductivity. The conductivity of single crystals of the TTF-TCNQ complex can be as high as 500 S·cm⁻¹ at room temperature, which increases to around 6000 S·cm⁻¹ at 60 K before a metal-insulator transition occurs researchgate.net. Polycrystalline thin films of TTF-TCNQ also exhibit significant conductivity, typically in the range of 5–30 S·cm⁻¹ nih.gov.

The formyl group on the TTF core can be used to synthesize more complex derivatives that can be incorporated into various architectures to promote electrical conductivity. For instance, TTF derivatives can be used as building blocks for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In these structures, the TTF units can be arranged in close proximity, facilitating the π-π interactions necessary for charge transport. Doping these frameworks, for example with iodine, can induce partial oxidation of the TTF moieties, leading to a significant increase in electrical conductivity. For example, a hydrogen-bonded organic framework (HOF) derived from a TTF core showed a conductivity of up to 6.0 × 10⁻⁷ S·cm⁻¹ after iodine doping. Similarly, a metal-organic framework featuring cis-dipyridyl tetrathiafulvalene ligands exhibited a 50-fold increase in conductivity to 5 × 10⁻⁷ S/m after iodine doping. A TTF-phosphonate based MOF was reported to have a room-temperature conductivity of 7.2 × 10⁻⁶ S cm⁻¹ due to the formation of partially oxidized TTF stacks nih.gov.

Table 1: Electrical Conductivity of TTF-Based Materials

Material Form Conductivity (S·cm⁻¹)
TTF-TCNQ Single Crystal ~500
TTF-TCNQ Polycrystalline Film 5 - 30
Iodine-doped TTF-based HOF Pressed Pellet 6.0 × 10⁻⁷
Iodine-doped cis-dipyridyl TTF MOF Bulk 5.0 × 10⁻⁷
TTF-phosphonate MOF Bulk 7.2 × 10⁻⁶
Bis-TTF derivatives with TCNQ Pressed Pellet 10⁻⁶ to 10⁻³

Design and Characterization of Unimolecular Rectifiers

The concept of a unimolecular rectifier, a single molecule that functions as a diode, was first proposed by Aviram and Ratner and has been a long-standing goal in molecular electronics. Tetrathiafulvalene derivatives are excellent candidates for the electron-donor component in such systems due to their favorable redox properties. A common design for a unimolecular rectifier is the donor-sigma-acceptor (D-σ-A) structure, where a TTF-based donor is covalently linked to an electron acceptor via a saturated sigma bridge. This bridge electronically decouples the donor and acceptor moieties, preventing the formation of a low-lying charge-transfer state.

The operating principle of a D-σ-A rectifier relies on the alignment of the molecular orbitals with the Fermi levels of the electrodes under an applied bias. When a forward bias is applied, the energy levels of the donor and acceptor align in a way that facilitates resonant tunneling of electrons through the molecule. Under a reverse bias, this alignment is disrupted, leading to a significantly lower current.

The fabrication of functional unimolecular rectifiers often involves the use of the Langmuir-Blodgett (LB) technique to create highly ordered monolayers of the D-σ-A molecules on a substrate. These monolayers are then sandwiched between two electrodes to form a molecular junction. The quality of the molecular ordering within the monolayer is critical for achieving high rectification ratios. For instance, studies on a TTF-σ-(trinitrofluorene) diad have shown that compressing the LB monolayer, which improves molecular alignment, leads to a drastic increase in the rectification ratio nih.gov. The direction of rectification can also be controlled by the choice of electrodes and the orientation of the molecules within the junction nih.govnih.gov.

Characterization of these devices involves measuring their current-voltage (I-V) characteristics, from which the rectification ratio (the ratio of forward to reverse current at a given voltage) can be determined. Control experiments with molecules lacking the D-A structure are essential to confirm that the observed rectification is a property of the molecule itself and not an artifact of the junction.

Fabrication of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are essential for a range of applications in photonics, including optical data storage, signal processing, and optical switching nih.gov. Organic molecules with extended π-electron systems, particularly those with strong electron donor and acceptor groups, can exhibit large NLO responses. Tetrathiafulvalene derivatives are promising in this regard due to the electron-rich nature of the TTF core.

The NLO properties of a material are described by its hyperpolarizabilities. The first-order hyperpolarizability (β) is responsible for second-harmonic generation (SHG), a process where light of a certain frequency is converted to light of double that frequency. The second-order hyperpolarizability (γ) gives rise to third-harmonic generation (THG).

Computational studies using time-dependent density functional theory (TDDFT) have been employed to predict the NLO properties of TTF derivatives rsc.org. For example, calculations on tetrathiafulvalenylallene have shown that its NLO response can be switched by changing its oxidation state. The calculated first hyperpolarizability (β₀) of the dicationic state was found to be over 10 times larger than that of the neutral molecule, and the tetracationic state was over 46 times larger rsc.org. This suggests the potential for creating NLO switches based on the redox properties of TTF.

Table 2: Calculated First Hyperpolarizability (β₀) of a Tetrathiafulvalenylallene Derivative

Molecular State Relative β₀ value
Neutral 1
Dication (2+) 10.36
Tetracation (4+) 46.51

Application in Organic Light-Emitting Diodes (OLEDs) and as Photofunctional Materials

Organic light-emitting diodes (OLEDs) are a major technology in displays and lighting, offering advantages such as flexibility, high contrast, and low power consumption tcichemicals.com. An OLED typically consists of several organic layers sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. These charge carriers migrate through electron-transporting and hole-transporting layers and recombine in an emissive layer to generate light (electroluminescence) tcichemicals.com.

The color and efficiency of an OLED are determined by the materials used, particularly in the emissive layer. While there is extensive research on a wide variety of organic materials for OLEDs, the specific application of this compound in this context is not yet widely reported in the literature. However, the broader class of TTF derivatives possesses properties that could be relevant for OLEDs. Their redox activity suggests potential as charge-transporting or charge-injection materials. Furthermore, the ability to functionalize the TTF core allows for the tuning of its electronic and photophysical properties.

As photofunctional materials, TTF derivatives are known for their photo-redox behavior. Upon photoexcitation, the electron-donating ability of the TTF unit is enhanced, which can be harnessed in various applications such as light-induced charge separation and molecular switching. The formyl group provides a convenient handle for integrating the TTF moiety into larger molecular systems or polymers to create advanced photofunctional materials.

Integration into Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are key components for next-generation flexible and low-cost electronics, such as display drivers and sensors nih.govwikipedia.org. An OFET consists of a semiconductor layer, a gate insulator, and three electrodes: source, drain, and gate nih.govwikipedia.org. The gate voltage controls the flow of charge carriers between the source and drain through the semiconductor channel. The performance of an OFET is primarily characterized by its charge carrier mobility (μ) and the on/off current ratio.

Tetrathiafulvalene and its derivatives have been extensively investigated as p-type semiconductors in OFETs due to their ability to form well-ordered stacks in the solid state, which facilitates intermolecular charge transport researchgate.net. The performance of TTF-based OFETs is highly dependent on the molecular packing and the morphology of the semiconductor film.

Single-crystal OFETs based on TTF derivatives have shown high performance, with mobilities reaching up to 1.4 cm²/Vs researchgate.net. Thin-film transistors, which are more amenable to large-area fabrication, have also been developed with TTF derivatives. Vacuum-deposited thin films of some TTF analogues have exhibited mobilities in the range of 0.1–1.4 cm²/Vs, which is comparable to that of amorphous silicon nih.gov. Solution-processed OFETs, which offer the potential for low-cost manufacturing through techniques like printing, have also been fabricated, although their mobilities are generally lower, often in the range of 10⁻² cm²/Vs researchgate.net. The formyl group on this compound can be utilized to synthesize soluble derivatives suitable for solution processing.

Table 3: Charge Carrier Mobility in OFETs Based on TTF and its Analogues

TTF Derivative/Analogue Device Type Mobility (cm²/Vs)
Various TTF derivatives Single-Crystal up to 1.4
Various TTF analogues Vacuum-Deposited Thin-Film 0.1 - 1.4
DBTTF-TCNQ Single-Crystal (n-type) ~1.0
Various TTF derivatives Solution-Processed Thin-Film ~10⁻²

Use of Tetrathiafulvalene-Containing Polymers for Electronic Modification of Nanomaterials (e.g., MoS₂)

Two-dimensional (2D) materials, such as molybdenum disulfide (MoS₂), are of great interest for future electronic and optoelectronic devices. However, to realize their full potential, methods for tuning their electronic properties and improving their processability are needed. The functionalization of 2D materials with organic molecules or polymers provides a powerful way to achieve this.

Tetrathiafulvalene-containing polymers have been successfully used for the non-covalent modification and electronic modulation of MoS₂ nanosheets nih.govrsc.org. These polymers can be synthesized with tunable densities of TTF units along the polymer backbone nih.gov. When mixed with exfoliated MoS₂ nanosheets, the TTF moieties interact with the basal plane of the MoS₂ through coordinative interactions nih.govrsc.org. This interaction is analogous to the well-known π-π stacking of pyrene-containing polymers on graphene.

This non-covalent functionalization has several beneficial effects. Firstly, it improves the stability of MoS₂ dispersions in solution, which is important for solution-based processing of these materials nih.govrsc.org. Secondly, and more importantly, the TTF units can electronically modulate the MoS₂. Ground-state charge transfer can occur from the electron-donating TTF to the MoS₂, which alters the electronic structure of the 2D material nih.govrsc.org. This has been demonstrated by a reduction in the work function of MoS₂ upon coating with a TTF-containing polymer, as measured by Kelvin probe force microscopy nih.govrsc.org. These effects are amplified when the TTF is part of a polymer compared to individual TTF molecules, which is attributed to the formation of TTF dimers at the polymer-MoS₂ interface nsf.gov. The formyl group of this compound can serve as a reactive site for the polymerization or post-polymerization modification to create such functional polymers.

Charge Transfer Complexes and Cation Radical Salts

This compound, a derivative of the well-studied tetrathiafulvalene (TTF), serves as a potent electron donor for creating novel functional materials. Its unique electronic properties facilitate the formation of charge-transfer (CT) complexes and cation radical salts, which are pivotal for developing organic conductors and other electronic materials.

Formation and Comprehensive Characterization of Electron Donor-Acceptor Complexes (e.g., with TCNQ, DDQ)

The electron-donating nature of the this compound core allows it to form highly colored charge-transfer complexes with strong electron acceptors like 7,7,8,8-tetracyanoquinodimethane (TCNQ) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The formation of these complexes involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor (this compound) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. researchgate.net This interaction results in the creation of new, distinct absorption bands in the UV-visible spectrum, which are not present in the individual components. preprints.orgresearchgate.net

These complexes are typically formed by mixing solutions of the donor and acceptor, often resulting in the spontaneous precipitation of the crystalline CT salt. preprints.orgillinois.edu The stoichiometry of these complexes is commonly found to be 1:1, as determined by methods like Job's plot and the Benesi-Hildebrand equation. nih.govmdpi.com

Comprehensive characterization of these donor-acceptor complexes involves a suite of analytical techniques. UV-visible spectroscopy is fundamental in identifying the charge-transfer band, while infrared (IR) spectroscopy can reveal shifts in vibrational frequencies upon complexation. nih.govnih.gov Single-crystal X-ray diffraction provides definitive structural information, detailing the packing arrangement of the donor and acceptor molecules in alternating stacks, a crucial factor for electrical conductivity. preprints.org The seminal TTF-TCNQ complex, for instance, exhibits a crystal structure with segregated stacks of donor and acceptor molecules, which facilitates its high conductivity. researchgate.net Electrical conductivity measurements, often performed on compressed pellets or single crystals, classify these materials, ranging from semiconductors to metals. nih.govresearchgate.net The parent TTF-TCNQ complex is known as the first synthetic organic metal, with a room-temperature conductivity of around 500 S·cm⁻¹. nih.gov

Properties of TTF-Derivative Charge-Transfer Complexes

ComplexDonorAcceptorStoichiometry (D:A)Conductivity (σ) at Room Temp.Spectroscopic Features (λmax)
TTF-TCNQTetrathiafulvalene (TTF)TCNQ1:1~500 S·cm⁻¹ (single crystal) nih.gov~744 nm (TCNQ radical anion) illinois.edu
KT-DDQKetotifen FumarateDDQ1:1 nih.govNot Reported485 nm nih.gov
KT-TCNQKetotifen FumarateTCNQ1:1 nih.govNot Reported843 nm nih.gov
4-DMAP-DDQ4-DimethylaminopyridineDDQ1:1 nih.govNot ReportedNot Reported

Generation and Study of Cation Radical Salts for Organic Conductors

Beyond neutral charge-transfer complexes, this compound and its derivatives can be oxidized to form stable radical cations. These radical cations can then be paired with various anions (e.g., Cl⁻, PF₆⁻, ClO₄⁻) to generate a class of materials known as cation radical salts. These salts are of significant interest as organic conductors and superconductors. oup.comresearchgate.netelsevierpure.com

The generation of these salts is often achieved through electrochemical methods, particularly galvanostatic electrocrystallization. oup.com This technique involves the slow oxidation of the donor molecule in a solution containing a supporting electrolyte, which provides the counter-anion, leading to the gradual growth of high-quality single crystals of the cation radical salt. elsevierpure.comoup.com Chemical oxidation is another viable method. mdpi.com

The resulting crystal structure is paramount to the material's electrical properties. Typically, the planar TTF-based radical cations arrange in segregated stacks, creating pathways for charge transport. The degree of π-π overlap between adjacent molecules in these stacks, influenced by factors like inter-planar distance and molecular arrangement (e.g., κ-type or θ-type), dictates the conductivity. oup.comelsevierpure.comoup.com Some of these salts exhibit metallic behavior, where conductivity decreases as temperature decreases, down to a certain point, and some even become superconductors at very low temperatures. oup.comelsevierpure.com For example, a radical cation salt of a TTF derivative fused with a hydroxyphenyl group, (p-1c)₂Cl, showed metallic behavior down to 2 K. oup.comoup.com

Chemical Doping in Conjugated Porous Polymers for Enhanced Electrical Conductivity

The electron-donating strength of tetrathiafulvalene derivatives makes them excellent p-type dopants for enhancing the electrical conductivity of conjugated polymers. When introduced into the porous structure of materials like conjugated porous polymers (CPPs) or covalent organic frameworks (COFs), the TTF derivative can undergo a redox reaction, transferring an electron to the polymer backbone. rsc.orgresearchgate.netnanoge.org This process, known as chemical doping, creates charge carriers (holes) on the polymer chains, thereby increasing the material's conductivity. univ-littoral.fr

The porous nature of these polymers is advantageous as it allows dopant molecules like TCNQ or iodine to diffuse into the structure and interact with the redox-active sites. rsc.orgitu.edu.tr In the case of a TTF-based COF, doping with TCNQ or iodine led to the formation of TTF radical cations within the framework, resulting in a conductivity increase of three orders of magnitude, reaching up to 0.28 S·m⁻¹. rsc.org Similarly, doping n-type porous polymers with TTF has been shown to form charge-transfer complexes within the pores, leading to lower charge-transfer resistivity and significantly increased photocurrents. nih.gov The efficiency of this doping process can be influenced by the polymer's structure, with increased spacing along the polymer backbone facilitating better accommodation of dopant molecules and leading to enhanced conductivity. patrickehopkins.com

Redox-Active Systems for Sensing and Switching Applications

The ability of the this compound core to exist in multiple, stable oxidation states (neutral, radical cation, dication) is the cornerstone of its application in redox-active systems. beilstein-journals.orgmdpi.com This reversible redox behavior can be triggered by chemical or electrochemical stimuli, causing changes in the molecule's optical and electronic properties, which can be harnessed for sensing and molecular switching.

Development of Highly Sensitive Chemical Sensors

Derivatives of tetrathiafulvalene can be engineered into highly sensitive and selective chemical sensors. By integrating a redox-active TTF unit with a specific recognition moiety (e.g., a diamino-diamido group), sensors can be designed to detect protons, anions, and metal cations. rsc.org

The operating principle of such sensors relies on the change in the redox potential of the TTF core upon binding of an analyte. The coordination of a metal ion or the binding of an anion to the recognition site alters the electronic environment of the TTF unit, making it easier or harder to oxidize. This shift in oxidation potential can be readily detected using electrochemical techniques like cyclic voltammetry. For instance, a bis(diamino-diamido) TTF derivative demonstrated selective electrochemical responses to specific anions like HC₂O₄⁻ and SO₄²⁻, and cations such as Ni(II) and Cu(II). rsc.org This redox-responsive behavior allows for the quantitative detection of target species.

Design of Molecular Switches and Molecular Shuttles

The distinct electronic and conformational changes that accompany the oxidation and reduction of the tetrathiafulvalene unit make it an ideal component for molecular switches and shuttles. beilstein-journals.orgnih.gov A molecular switch is a molecule that can be reversibly shifted between two or more stable states, each with different properties. nih.govmdpi.com

In the context of mechanically interlocked molecules like rotaxanes, TTF units can serve as "stations" for a mobile macrocyclic ring. A rotaxane-based molecular shuttle consists of a dumbbell-shaped axle with two or more recognition sites (stations) and a ring that can move between them. nih.govnih.gov By changing the oxidation state of a TTF station, its ability to bind the macrocycle through non-covalent interactions can be switched on or off. For example, a neutral TTF unit is an excellent electron donor and can form a stable complex with an electron-deficient ring. Upon oxidation to the TTF radical cation or dication state, the electrostatic repulsion between the positively charged station and the ring causes the ring to move to a different, uncharged station on the axle. beilstein-journals.org This process is reversible upon reduction of the TTF unit, allowing the shuttle's position to be controlled electrochemically. beilstein-journals.org This controlled, reversible motion at the molecular level is a fundamental concept in the development of nanotechnology and molecular machines. uva.eschemrxiv.org

Engineering of Redox-Switchable Ligands and Multifunctional Molecular Materials

The inherent redox activity of the tetrathiafulvalene (TTF) core, which can be reversibly oxidized from a neutral state to a radical cation (TTF•+) and a dication (TTF2+), is central to its application in redox-switchable ligands. nih.govnih.gov this compound is a key starting material in the synthesis of these sophisticated molecules. The formyl group allows for the covalent attachment of various coordinating units, leading to ligands that can bind to metal ions. nih.gov The binding affinity of these ligands can be modulated by changing the oxidation state of the TTF moiety. This redox-switching capability is a cornerstone for the development of multifunctional molecular materials where a change in electronic state can trigger a change in another property, such as optical absorption or magnetic behavior. nih.gov

The synthesis of such materials often involves the strategic combination of the electron-donating TTF unit with other functional molecular components. For instance, TTF derivatives have been incorporated into metal-organic frameworks (MOFs), creating materials with redox-switchable breathing behavior. In these systems, the reversible oxidation and reduction of the TTF moieties alter the flexibility of the organic linkers, which in turn controls the porous structure of the framework. nih.govmdpi.com This dynamic behavior is crucial for applications in gas storage and separation.

Research in this area has produced a variety of TTF-based ligands and their metal complexes, demonstrating the versatility of this molecular scaffold in creating materials with synergistic properties. nih.gov The ability to fine-tune the electronic and structural properties through chemical modification of the TTF core, often starting from this compound, is a testament to its importance in materials science.

PropertyDescriptionReference
Redox StatesNeutral (TTF), Radical Cation (TTF•+), Dication (TTF2+) nih.gov
Switching MechanismModulation of ligand binding affinity through electrochemical oxidation/reduction of the TTF core. nih.gov
ApplicationsMolecular switches, sensors, redox-controlled catalysis, and smart materials. nih.gov

Development of Spin Crossover Materials

Spin crossover (SCO) materials are a class of coordination compounds that can switch between two different electronic spin states, typically a low-spin (LS) and a high-spin (HS) state, in response to external stimuli such as temperature, pressure, or light. funtechwu.com This phenomenon is accompanied by significant changes in the magnetic, optical, and structural properties of the material, making SCO complexes promising candidates for applications in molecular switches, data storage devices, and sensors. researchgate.net

The integration of the redox-active tetrathiafulvalene unit into spin crossover complexes offers a pathway to multifunctional materials where both spin state and redox state can be controlled. This compound can serve as a precursor to ligands that coordinate to spin-crossover active metal centers, such as iron(II). The electronic state of the TTF unit can influence the ligand field strength around the metal ion, thereby affecting the spin transition temperature.

A notable example involves a tetrathiafulvalene-based Fe(II) thermal spin crossover complex. In such systems, the interplay between the spin state of the iron center and the electronic properties of the TTF ligand can lead to novel functionalities. For instance, the oxidation of the TTF moiety can modulate the SCO behavior, paving the way for the development of redox-switchable magnetic materials. researchgate.net The ability to deposit thin films of these materials opens up possibilities for their integration into solid-state devices.

FeatureDescriptionReference
Spin StatesLow-Spin (LS) and High-Spin (HS) funtechwu.com
Switching StimuliTemperature, Pressure, Light researchgate.net
TTF IntegrationModulation of spin crossover properties through the redox state of the TTF ligand. researchgate.net
Potential ApplicationsMolecular switches, memory devices, sensors. researchgate.net

Bio-Inspired and Related Biological Applications

The unique electronic and structural features of this compound derivatives have inspired their use in various biological and bio-inspired applications, particularly in the areas of molecular recognition and diagnostics.

The ability of tetrathiafulvalene derivatives to act as electron donors and to be functionalized with specific binding sites makes them excellent candidates for the development of chemosensors for metal cations. rsc.org this compound is a versatile starting point for synthesizing these sensor molecules. The formyl group can be readily converted into a variety of functionalities, such as Schiff bases or crown ethers, which can selectively bind to different metal ions. beilstein-journals.orgnih.gov

The recognition event is typically signaled by a change in the electrochemical or optical properties of the TTF unit. For example, the binding of a metal cation to a TTF-based ligand can cause a shift in the oxidation potential of the TTF core, which can be detected by cyclic voltammetry. rsc.org Alternatively, the complexation can lead to a change in the absorption or fluorescence spectrum of the molecule, allowing for colorimetric or fluorometric detection of the target ion. rsc.orgchemistryviews.org

A notable example is a redox-active tetrathiafulvalene-terpyridine dyad, which exhibits colorimetric detection for Pb2+, Zn2+, and Fe2+ ions. rsc.org The complexation of these metal cations leads to noticeable changes in the UV-Visible spectrum of the dyad. Similarly, crown annelated tetrathiafulvalenes have been shown to recognize various metal cations, with the selectivity being dependent on the size of the crown ether cavity. nih.govnih.gov

SystemDetected CationsDetection MethodReference
TTF-Terpyridine DyadPb2+, Zn2+, Fe2+Colorimetric (UV-Vis) rsc.org
TTF Crown EthersPb2+, Sr2+, Ba2+Electrochemical (CV) nih.gov
TTF-based Azine LigandsRe(I)X-ray Crystallography beilstein-journals.org

The conjugation of tetrathiafulvalene derivatives to DNA oligonucleotides has emerged as a promising strategy for the development of novel diagnostic tools. nih.gov In these systems, the TTF unit acts as an electrochemical probe. This compound can be utilized to introduce a reactive aldehyde group that can be coupled to modified DNA strands.

The principle behind these diagnostic methods often relies on changes in the electrochemical signal of the TTF moiety upon DNA hybridization or target binding. For instance, the proximity of the TTF label to the electrode surface can be altered by the conformational changes that occur during DNA recognition events. This change in distance affects the rate of electron transfer, leading to a measurable change in the electrochemical signal.

While the direct application of this compound in commercially available diagnostics is not yet widespread, the underlying principles have been demonstrated in various research settings. DNA-drug conjugates, a related concept, are being explored for targeted therapy, where the DNA strand guides the drug to a specific site. chemrxiv.orgchemrxiv.org The development of synthetic antigen-conjugated DNA systems for antibody detection further highlights the potential of combining the recognition properties of biomolecules with the signaling capabilities of synthetic probes like TTF. nih.gov

Applications in Renewable Energy Research

The electron-donating properties of this compound derivatives make them attractive components for systems aimed at harnessing renewable energy, particularly in the field of artificial photosynthesis.

Photocatalytic hydrogen evolution from water is a promising strategy for producing clean fuel. researchgate.net This process typically involves a photosensitizer that absorbs light, an electron relay, and a catalyst that facilitates the reduction of protons to hydrogen. Tetrathiafulvalene derivatives, with their ability to absorb light and act as electron donors, have been investigated as components in such systems. nih.gov

This compound can be used as a precursor to synthesize more complex TTF-based photosensitizers. For example, a series of hybrid tetrathiafulvalene-benzothiadiazole (TTF-BTD) derivatives have been designed and applied as metal-free photocatalysts for hydrogen production under visible light. nih.gov In these systems, the TTF unit acts as the electron donor, and the benzothiadiazole unit acts as the electron acceptor. The efficiency of hydrogen evolution can be tuned by modifying the functional groups on both the TTF and BTD moieties.

One particular derivative, COOMe-TTF-CN-BTD, has shown a notable photocatalytic hydrogen evolution rate of 122 μmol h⁻¹ g⁻¹ under visible light irradiation. nih.gov The mechanism involves the photo-induced transfer of an electron from the TTF donor to the BTD acceptor, followed by the reduction of protons to hydrogen. The use of a sacrificial electron donor, such as triethanolamine (TEOA), is often employed to regenerate the neutral TTF species and sustain the catalytic cycle. nih.govmdpi.com

PhotocatalystHydrogen Evolution Rate (μmol h⁻¹ g⁻¹)Sacrificial AgentReference
COOMe-TTF-CN-BTD122TEOA nih.gov
CN-TTF-Br-BTD~7TEOA nih.gov
TTF-BTD~3.6TEOA nih.gov

Utilization of Organic Materials in Electrochemical Energy Storage Devices

The advancement of electrochemical energy storage systems is increasingly reliant on the development of novel organic materials that offer sustainability, tunability, and high performance. Among these, derivatives of tetrathiafulvalene (TTF) have emerged as a significant class of redox-active molecules. This compound, a key derivative, serves as a versatile building block for the synthesis of more complex structures tailored for energy storage applications. mdpi.com While not always the primary electroactive material itself, its formyl group provides a reactive site for creating a diverse range of functionalized TTF molecules with optimized electrochemical properties.

The fundamental electrochemical characteristic of TTF derivatives is their ability to undergo a well-defined and reversible two-stage oxidation process. mdpi.com This involves the sequential loss of two electrons to form a stable radical cation (TTF•+) and then a dication (TTF2+), making them excellent candidates for charge storage. mdpi.com This inherent redox activity is the foundation for their application in various energy storage devices.

The strategic modification of the TTF core, often starting from precursors like this compound, allows for the fine-tuning of its electrochemical and physical properties, such as redox potential, solubility, and stability. This molecular engineering is crucial for adapting these materials for different types of electrochemical energy storage, including lithium-ion batteries, sodium-ion batteries, and redox flow batteries.

Applications in Rechargeable Batteries

Derivatives of tetrathiafulvalene are being extensively investigated as electrode materials in rechargeable batteries. Their performance is often enhanced by incorporating them into larger, more stable structures like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

In the realm of lithium-ion batteries (LIBs), a three-dimensional TTF-based zinc MOF has demonstrated high performance as an anode material. nih.gov This material exhibited a high discharge specific capacity of 1117.4 mA h g⁻¹ at a current density of 200 mA g⁻¹ after 150 cycles, showcasing good reversibility. nih.gov The incorporation of the TTF moiety is considered to play a key role in the excellent electrochemical performance. nih.gov

For sodium-ion batteries (SIBs), which are gaining attention due to the abundance of sodium, a TTF-containing covalent organic nanobelt, CityU-26, has been developed. nih.gov This material, when used as an anode, exhibited a high specific capacity of 365 mA h g⁻¹ at a current density of 150 mA g⁻¹. nih.gov The excellent sodium storage capability is attributed to the sulfur-rich TTF core. nih.gov

Furthermore, two-dimensional TTF-based COFs have been investigated as high-voltage organic cathodes for lithium batteries. rsc.org These materials have shown high average discharge potentials of approximately 3.6 V vs. Li/Li⁺ and consistent cycling stability, with 80% capacity retention after 400 cycles at a 2C rate. rsc.org

The table below summarizes the performance of some TTF-based materials in different battery applications.

MaterialBattery TypeRoleSpecific CapacityCycling StabilityReference
[Zn₂(py-TTF-py)₂(BDC)₂]·2DMF·H₂OLithium-ionAnode1117.4 mA h g⁻¹ at 200 mA g⁻¹After 150 cycles nih.gov
CityU-26 (TTF-containing nanobelt)Sodium-ionAnode365 mA h g⁻¹ at 150 mA g⁻¹- nih.gov
TTF-based COFsLithium-ionCathode-80% capacity retention after 400 cycles rsc.org

Applications in Redox Flow Batteries

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, and TTF derivatives are being explored as active components in the electrolytes, known as catholytes. Molecular engineering of the TTF structure is key to enhancing their solubility and stability in battery electrolytes.

For instance, derivatizing pristine TTF with four cyanoethyl chains (CN-TTF) has been shown to suppress solubility in aqueous electrolytes, allowing it to be used as a slurry. rsc.org This modification enhanced the redox stability by preventing the dimerization of TTF, leading to a capacity retention of 75.8% after 1000 cycles. rsc.org

The electrochemical properties of TTF derivatives can be tailored by the introduction of different functional groups. For example, the introduction of urethane groups can influence the electron-donating ability of the TTF core. beilstein-journals.org Cyclic voltammetry studies of urethane-substituted TTF derivatives have shown two reversible oxidation processes, with the exact potentials being dependent on the number of urethane groups. beilstein-journals.org

The following table presents the electrochemical data for two urethane TTF derivatives.

CompoundFirst Oxidation Potential (E¹½ vs Ag/AgCl)Second Oxidation Potential (E²½ vs Ag/AgCl)Reference
T₁ (one urethane group)+0.518 V+0.958 V beilstein-journals.org
T₂ (two urethane groups)+0.533 V+0.973 V beilstein-journals.org

Future Research Directions and Outlook in Formyltetrathiafulvalene Chemistry

Exploration of Novel Synthetic Routes and Advanced Functionalization Strategies for Enhanced Material Properties

The development of new and efficient synthetic methodologies is crucial for unlocking the full potential of formyltetrathiafulvalene (formyl-TTF) and its derivatives. semanticscholar.org Current research often relies on established methods, but the demand for more complex and tailored molecules necessitates innovation. hilarispublisher.comrsc.org

Future efforts will likely concentrate on:

Greener and More Efficient Syntheses: Exploring catalytic methods, flow chemistry, and solid-phase synthesis to improve yields, reduce waste, and enhance scalability. mdpi.com

Post-Functionalization Strategies: Developing robust methods for modifying the formyl group and the TTF core after the initial synthesis. This allows for the introduction of a wide range of functional groups, leading to materials with diverse properties. Wittig-type or Horner-Wadsworth-Emmons (HWE) reactions are examples of such strategies. researchgate.net

Supramolecular Synthesis: Utilizing non-covalent interactions to assemble formyl-TTF units into well-defined architectures. This approach offers a powerful tool for creating complex structures with emergent properties.

Synthetic StrategyFocusPotential Impact
Catalytic Methods Improving reaction efficiency and selectivity.Reduced environmental impact and lower production costs.
Flow Chemistry Continuous manufacturing and precise control over reaction conditions.Enhanced safety, scalability, and product consistency.
Post-Functionalization Introduction of diverse functional groups onto the TTF core.Tailoring of electronic, optical, and self-assembly properties.
Supramolecular Assembly Controlled organization of molecules through non-covalent bonds.Creation of complex, functional materials with emergent properties.

Application of Advanced In Situ Characterization Techniques for Elucidating Structure-Property Relationships at the Molecular Level

A deep understanding of how the molecular structure of formyl-TTF derivatives dictates their macroscopic properties is essential for rational material design. researchgate.net Advanced in situ characterization techniques, which allow for the study of materials under operating conditions, will play a pivotal role in this endeavor.

Key techniques and their potential applications include:

Spectroelectrochemistry: To probe the electronic structure of formyl-TTF derivatives in different oxidation states, providing insights into their redox behavior.

In Situ Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): To visualize the self-assembly of formyl-TTF molecules on surfaces at the single-molecule level, revealing how intermolecular interactions influence packing and electronic properties.

In Situ X-ray and Neutron Scattering: To investigate the evolution of crystal structure and morphology during processes such as charge transfer or in response to external stimuli.

Development of Sophisticated Theoretical Models for Predictive Material Design and Optimization

Computational modeling is becoming an indispensable tool in materials science. For formyl-TTF, theoretical models can accelerate the discovery of new materials by predicting their properties before they are synthesized.

Future research in this area will focus on:

High-Throughput Screening: Using computational methods to rapidly screen large libraries of virtual formyl-TTF derivatives to identify candidates with desired electronic and optical properties.

Multiscale Modeling: Combining quantum mechanical calculations with classical molecular dynamics to simulate the behavior of formyl-TTF-based materials from the molecular to the macroscopic scale.

Machine Learning: Employing artificial intelligence to identify complex structure-property relationships from existing experimental and computational data, enabling the predictive design of new materials.

Strategic Integration into Complex Nanoscale Devices and Integrated Systems

The unique electronic properties of formyl-TTF make it a promising candidate for a variety of nanoscale electronic devices. nih.gov The strategic integration of this molecule into functional systems is a key area for future research.

Potential applications include:

Molecular Wires and Transistors: Utilizing the conductivity of formyl-TTF derivatives to create components for molecular-scale circuits.

Data Storage: Exploiting the multiple stable oxidation states of TTF for high-density information storage.

Sensors: Functionalizing the formyl group with receptors to create highly sensitive and selective chemical and biological sensors.

Device ApplicationKey Property of Formyl-TTFResearch Focus
Molecular Electronics High electrical conductivity and redox activity.Controlled assembly on surfaces and device fabrication.
Memory Devices Multiple stable oxidation states.Switching mechanisms and device stability.
Chemical Sensors Tunable electronic properties and reactive formyl group.Receptor design and signal transduction.

Research into Smart Materials with Multi-Stimuli Responsiveness and Adaptive Functionalities

"Smart" materials that can respond to external stimuli are at the forefront of materials science. digitellinc.com The inherent redox activity of the TTF core, combined with the chemical reactivity of the formyl group, makes formyl-TTF an excellent building block for such materials. rsc.orgnih.govrsc.org

Future research will explore the development of formyl-TTF-based materials that respond to:

Light (Photoresponsiveness): By incorporating photoisomerizable units, it is possible to create materials whose electronic properties can be controlled with light.

Chemicals (Chemoresponsiveness): The formyl group can be used as a reactive site for the detection of specific analytes, leading to a measurable change in the material's properties.

Mechanical Force (Mechanoresponsiveness): Designing materials where mechanical stress can influence the electronic interactions between TTF units.

Expansion into Emerging Fields of Materials Science and Interdisciplinary Research Areas

The versatility of formyl-TTF allows for its application in a wide range of emerging and interdisciplinary fields.

Promising future directions include:

Bioelectronics: Interfacing formyl-TTF-based materials with biological systems for applications in biosensing, drug delivery, and neural interfaces.

Spintronics: Exploring the use of TTF-based radical ions in spin-based electronic devices.

Energy Storage and Conversion: Incorporating formyl-TTF into materials for organic batteries, supercapacitors, and solar cells.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Using formyl-TTF as a building block to create porous materials with unique electronic and catalytic properties.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Formyltetrathiafulvalene (FMTTF), and how do reaction conditions influence yield and purity?

  • Methodological Answer : FMTTF is typically synthesized via formylation of tetrathiafulvalene (TTF) precursors. Common protocols involve using formylating agents like DMF/POCl₃ under inert atmospheres. Optimize yield by controlling temperature (0–5°C for exothermic reactions) and stoichiometric ratios (e.g., 1:1.2 TTF to formylating agent). Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate FMTTF from unreacted TTF. Validate purity using NMR (¹H/¹³C) and elemental analysis .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing FMTTF’s structure and electronic properties?

  • Methodological Answer :

  • Spectroscopy : UV-Vis (λmax ~400–500 nm for charge-transfer bands) and IR (C=O stretch ~1680 cm⁻¹) confirm functional groups.
  • XRD : Resolve crystal packing and intermolecular interactions (e.g., S···S contacts) to correlate structure with conductivity.
  • Cyclic Voltammetry : Determine redox potentials (e.g., E₁/2 for TTF/FMTTF comparison). Always cross-validate with computational models (DFT) for orbital energy alignment .

Q. How does FMTTF function as an electron donor in charge-transfer complexes, and what metrics define its efficacy?

  • Methodological Answer : FMTTF’s electron-rich π-system facilitates charge transfer to acceptors like TCNQ. Quantify donor strength via ionization potential (UPS/XPS) and charge-transfer integral calculations (Hückel theory). Compare conductivity (four-point probe) and spin density (EPR) in complexes to establish structure-property relationships. Include tabulated data for acceptor ratios vs. conductivity (σ) in publications .

Advanced Research Questions

Q. What experimental and computational strategies resolve contradictions in reported conductivity values for FMTTF-based materials?

  • Methodological Answer : Discrepancies often arise from crystallographic defects or measurement conditions. Standardize protocols:

  • Sample Preparation : Anneal crystals to minimize defects; document solvent evaporation rates.
  • Measurement Consistency : Use identical setups (e.g., Keithley 2400 for I-V curves) and environmental controls (temperature, humidity).
  • Computational Validation : Apply DFT+U to model defect impacts on band structure. Publish raw data (resistivity vs. temperature) in supplementary materials to enable cross-study comparisons .

Q. How can structural modifications (e.g., halogen substitution) tune FMTTF’s charge-transfer anisotropy in single-crystal devices?

  • Methodological Answer : Introduce substituents (e.g., Br at the formyl group) to modulate electron affinity. Use angle-resolved conductivity measurements to map anisotropic transport. Pair with Hirshfeld surface analysis to quantify halogen-bonding contributions. For device integration, employ photolithography to fabricate electrodes on crystal facets and measure directional conductivity .

Q. What methodologies address FMTTF’s instability under ambient conditions in long-term device applications?

  • Methodological Answer : Degradation mechanisms (oxidation, moisture absorption) require accelerated aging tests:

  • Environmental Chambers : Expose films/crystals to controlled O₂/H₂O levels; monitor via in situ Raman.
  • Encapsulation : Test ALD-deposited Al₂O₃ layers for barrier efficacy using impedance spectroscopy.
  • Stabilization Agents : Co-crystallize with sterically hindered donors (e.g., BEDT-TTF) to block reactive sites. Report degradation rates (Δσ over time) with error margins .

Q. How do solvent polarity and crystallization methods influence FMTTF’s supramolecular assembly in thin films?

  • Methodological Answer : Screen solvents (DMF, CHCl₃, acetonitrile) via slow evaporation vs. drop-casting. Use AFM/STM to correlate solvent polarity with film morphology (grain size, roughness). For in situ monitoring, employ grazing-incidence XRD during crystallization. Tabulate solvent parameters (Hildebrand solubility, dipole moment) against film conductivity .

Guidelines for Data Presentation

  • Tables : Include crystal data (space group, unit cell parameters), spectroscopic peaks, and conductivity values. Use horizontal lines only, per IUPAC standards .
  • Figures : Label XRD patterns with Miller indices; provide scale bars in microscopy images. For multi-panel figures, use A, B, C sublabels and ensure legends are self-explanatory .
  • Ethical Reporting : Disclose synthesis attempts that failed (e.g., side reactions) in supplementary materials to aid reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.